Fmoc-L-Val-OH-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3,2D3,12D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIYGNGCNXHTR-CHKHYCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-Val-OH-d8: Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Val-OH-d8 is a deuterated, stable isotope-labeled amino acid derivative crucial for modern proteomics, drug development, and peptide chemistry. Its primary application lies in its use as a building block in solid-phase peptide synthesis (SPPS) and as an internal standard for quantitative mass spectrometry-based proteomics. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling precise quantification of proteins and peptides. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in Fmoc-based SPPS, and its role in quantitative proteomics workflows.
Core Concepts and Physicochemical Properties
This compound is a derivative of the proteinogenic amino acid L-valine. It features two key chemical modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the substitution of eight hydrogen atoms with deuterium.
-
Fmoc Protecting Group: The Fmoc group is a base-labile protecting group essential for the stepwise synthesis of peptides.[1] It remains stable under the acidic conditions used to remove side-chain protecting groups, allowing for an orthogonal protection strategy.[2][3] The Fmoc group is typically removed using a mild base, most commonly piperidine.[1][3]
-
Deuterium Labeling (d8): The eight deuterium atoms replace the hydrogens on the isopropyl side chain and the α-carbon. This isotopic labeling results in a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is the basis for its use in quantitative mass spectrometry.[4][][6]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | (CD₃)₂CDCD(NH-Fmoc)COOH | [7] |
| Molecular Weight | 347.43 g/mol | [4][7] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Assay Purity | ≥99% (CP) | [4] |
| Physical Form | Solid | [4] |
| Melting Point | 143-145 °C (lit.) | [4] |
| Optical Activity | [α]20/D -17°, c = 1 in DMF | [4] |
| Mass Shift | M+8 | [4] |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several scientific domains.
Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based SPPS to generate peptides containing a stable isotope-labeled valine residue. These labeled peptides are indispensable for various applications, including:
-
Quantitative Proteomics: As internal standards for the absolute quantification of proteins.[6]
-
NMR Studies: To aid in the structural elucidation of peptides and proteins.
-
Metabolic Labeling: To trace the fate of amino acids in metabolic pathways.[]
Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics.[] While SILAC traditionally uses ¹³C or ¹⁵N labeled amino acids, deuterium labeling offers an alternative approach.[8][9][10] Peptides containing d8-valine can be readily distinguished from their natural counterparts by mass spectrometry, allowing for the relative or absolute quantification of proteins.[4][]
Internal Standards in Mass Spectrometry
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry.[11][12][13] Because this compound has nearly identical chemical and physical properties to the unlabeled form, it co-elutes during chromatography and experiences similar ionization efficiency, thus effectively correcting for variations in sample preparation and instrument response.[14]
Experimental Protocols
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual synthesis of a peptide using this compound. The specific resin and coupling reagents may vary depending on the desired C-terminal functionality and the peptide sequence.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Methodology:
-
Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[1] Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[15]
-
First Amino Acid Coupling (Loading):
-
If starting with a pre-loaded resin, proceed to step 3.
-
For manual loading, dissolve the first Fmoc-protected amino acid (e.g., this compound) and an activating agent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).[15]
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.[15]
-
Wash the resin extensively with DMF to remove the piperidine and dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) by dissolving it with an activating agent and a base in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 3).
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Quantitative Proteomics using a Labeled Peptide Standard
This workflow outlines the use of a synthesized peptide containing d8-valine as an internal standard for the absolute quantification of a target protein in a complex biological sample.
Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide.
Methodology:
-
Protein Extraction: Extract proteins from the biological sample of interest.
-
Spiking of Internal Standard: Add a precisely known amount of the purified synthetic peptide containing the d8-valine label to the protein extract.
-
Proteolytic Digestion: Digest the protein mixture, including the spiked-in standard, into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification:
-
Identify the elution profiles for both the endogenous (light) and the labeled (heavy) versions of the target peptide.
-
Calculate the ratio of the peak areas of the light and heavy peptides.
-
Since the amount of the heavy peptide is known, the absolute amount of the endogenous peptide, and thus the target protein, can be determined.[6]
-
Conclusion
This compound is a highly versatile and valuable reagent for researchers in the fields of peptide chemistry, proteomics, and drug development. Its well-defined chemical properties and the distinct mass shift provided by the deuterium labeling enable the synthesis of high-quality, isotopically labeled peptides. These labeled peptides are critical tools for the precise and accurate quantification of proteins in complex biological systems, contributing to a deeper understanding of cellular processes and the development of new therapeutics. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective utilization of this compound in the laboratory.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]
- 6. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
Deuterated L-Valine for Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of stable isotopes, particularly deuterium, into peptide structures represents a significant advancement in peptide-based drug development and structural biology. Deuterated L-valine, a non-proteinogenic amino acid, serves as a powerful tool to enhance the therapeutic potential and analytical characterization of peptides. This technical guide provides a comprehensive overview of the synthesis, applications, and analytical methodologies associated with the use of deuterated L-valine in peptide synthesis. By leveraging the kinetic isotope effect (KIE), researchers can modulate metabolic stability and improve pharmacokinetic profiles, leading to more robust and efficacious peptide therapeutics.
The Kinetic Isotope Effect and its Impact on Peptide Properties
The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a molecule leads to a phenomenon known as the kinetic isotope effect (KIE).[1] The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, resulting in a higher activation energy for reactions involving the cleavage of this bond. In the context of peptide metabolism, which often involves enzymatic reactions targeting C-H bonds, deuteration can significantly slow down the rate of degradation.
This strategic deuteration offers several key advantages:
-
Enhanced Metabolic Stability: By replacing hydrogen atoms at sites susceptible to enzymatic attack, the metabolic half-life of the peptide can be extended.[1][2]
-
Improved Pharmacokinetic Profile: A longer half-life can lead to reduced dosing frequency and improved patient compliance.[1][3][4]
-
Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the formation of potentially harmful byproducts.[1]
-
Increased Bioavailability: Enhanced stability can lead to greater systemic exposure of the therapeutic peptide.
Quantitative Impact of Deuteration
The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). For primary deuterium KIEs, where the C-H bond is broken in the rate-determining step, this value can range from 2 to 10. Secondary KIEs, where the deuterated bond is not broken but is near the reaction center, are typically smaller.
| Parameter | Description | Typical Value/Effect |
| Primary Deuterium KIE (kH/kD) | Ratio of reaction rates for C-H vs. C-D bond cleavage in the rate-determining step. | 2 - 10 |
| Secondary Deuterium KIE (kH/kD) | Isotope effect when the C-D bond is not broken but is adjacent to the reaction center. | 1.1 - 1.5 |
| Half-Life (t1/2) Extension | Increase in the in vivo half-life of a peptide due to reduced metabolic clearance. | Can be several-fold, depending on the peptide and site of deuteration.[2][5][6][7][8] |
| Metabolic Clearance (CL) | Rate at which a drug is removed from the body. | Reduced due to slower enzymatic degradation.[3] |
| Area Under the Curve (AUC) | Total drug exposure over time. | Increased due to slower clearance.[3] |
Synthesis of Peptides Containing Deuterated L-Valine
The incorporation of deuterated L-valine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The primary modification to the standard procedure is the use of Fmoc-L-valine-d8 (or other deuterated variants) in place of the non-deuterated amino acid at the desired position in the peptide sequence.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of a Deuterated Peptide
This protocol outlines the manual synthesis of a generic peptide containing a deuterated L-valine residue on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-valine-d8)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Diethyl ether (cold)
-
Solid Phase Peptide Synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
For incorporation of deuterated valine, use Fmoc-L-valine-d8 in this step.
-
-
Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Analytical Characterization of Deuterated Peptides
The analysis of peptides containing deuterated L-valine requires techniques that can confirm the incorporation of the isotope and assess the purity and structural integrity of the final product.
Mass Spectrometry
Mass spectrometry (MS) is the primary tool for confirming the successful incorporation of deuterated L-valine. The mass of the deuterated peptide will be higher than its non-deuterated counterpart by the number of deuterium atoms incorporated. For L-valine-d8, this corresponds to an 8 Dalton mass shift. High-resolution mass spectrometry can be used to verify the isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural analysis of peptides in solution. The incorporation of deuterated L-valine can simplify complex proton NMR spectra by reducing the number of proton signals, which can aid in resonance assignment and the determination of the three-dimensional structure of the peptide.[9]
Experimental Protocol: NMR Sample Preparation and Analysis
Materials:
-
Purified deuterated peptide
-
NMR buffer (e.g., phosphate buffer in 90% H2O / 10% D2O or 100% D2O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the chosen NMR buffer to a final concentration of 0.5-2 mM.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) proton NMR spectrum to assess the overall quality of the sample.
-
Acquire two-dimensional (2D) NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain through-bond and through-space proton correlations, respectively.
-
For peptides labeled with 13C and 15N, heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign the proton resonances to specific amino acid residues in the peptide sequence. The absence of specific proton signals for the deuterated valine residue will confirm its incorporation.
-
Use the NOESY data to calculate inter-proton distances and determine the three-dimensional structure of the peptide.
-
Caption: Conceptual diagram of the kinetic isotope effect.
Applications in Drug Development and Research
The use of deuterated L-valine in peptide synthesis has significant implications for various areas of research and drug development.
Improving Peptide Therapeutics
As previously discussed, the primary application is in the development of peptide drugs with improved pharmacokinetic profiles. This is particularly relevant for peptides that are rapidly cleared from the body, limiting their therapeutic efficacy.
Probing Enzyme Mechanisms
The KIE can be used as a tool to investigate the mechanisms of enzymes that metabolize peptides. By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can determine if C-H bond cleavage is a rate-limiting step in the enzymatic reaction.
Structural Biology
In NMR spectroscopy, the selective incorporation of deuterated amino acids simplifies spectra and facilitates the structural determination of larger and more complex peptides and proteins.
Case Study: Deuterated L-Valine in a GPCR Ligand
G protein-coupled receptors (GPCRs) are a major class of drug targets. Many peptide hormones and neurotransmitters act as ligands for GPCRs. The metabolic instability of these peptide ligands is a significant hurdle in developing them as therapeutics.
Consider a hypothetical peptide agonist for a GPCR that contains a valine residue critical for receptor binding but also a site of metabolic degradation. By synthesizing this peptide with deuterated L-valine at this position, the following benefits could be realized:
-
Prolonged Receptor Activation: The increased metabolic stability of the deuterated peptide would lead to a longer residence time at the receptor, potentially resulting in more sustained downstream signaling.
-
Reduced Dosing: The improved pharmacokinetic profile could allow for less frequent administration of the therapeutic peptide.
Caption: General GPCR signaling pathway activated by a peptide ligand.
Metabolic Pathways of Valine
Valine, as a branched-chain amino acid (BCAA), undergoes a specific catabolic pathway. Understanding this pathway is crucial for predicting the metabolic fate of valine-containing peptides and the potential impact of deuteration. The initial step in valine catabolism is a transamination reaction, followed by oxidative decarboxylation. Deuteration at the α- or β-carbon of valine could potentially slow down these initial metabolic steps.
Caption: Simplified metabolic pathway of L-valine.
Conclusion
The use of deuterated L-valine in peptide synthesis is a powerful and versatile strategy for enhancing the therapeutic properties of peptide-based drugs and for advancing our understanding of their structure and function. By leveraging the kinetic isotope effect, researchers can rationally design peptides with improved metabolic stability and pharmacokinetic profiles. The synthetic and analytical methods described in this guide provide a foundation for the successful implementation of this technology in drug discovery and development. As our ability to precisely engineer molecules at the atomic level continues to grow, the strategic use of deuterated amino acids like L-valine will undoubtedly play an increasingly important role in the future of peptide science.
References
- 1. lifetein.com [lifetein.com]
- 2. scispace.com [scispace.com]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Peptide Half-Life Extension: Divalent, Small-Molecule Albumin Interactions Direct the Systemic Properties of Glucagon-Like Peptide 1 (GLP-1) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidation based Half-Life Extension Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
An In-Depth Technical Guide to Isotopic Labeling with Fmoc-L-Valine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-Valine-d8, a deuterated, protected amino acid crucial for modern proteomics, drug development, and structural biology. This document details its properties, applications, and includes specific experimental protocols for its use in solid-phase peptide synthesis and quantitative proteomics workflows.
Introduction to Isotopic Labeling and Fmoc-L-Valine-d8
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes. This substitution, while minimally affecting the chemical properties of the molecule, imparts a detectable mass shift. This principle is fundamental to a variety of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Fmoc-L-Valine-d8 is a stable isotope-labeled (SIL) amino acid. The "d8" signifies that eight hydrogen atoms in the valine molecule have been replaced by deuterium, a heavy isotope of hydrogen. The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a temporary protecting group for the α-amino group of the valine, which is essential for its use in controlled, stepwise solid-phase peptide synthesis (SPPS).[1]
The primary applications for Fmoc-L-Valine-d8 include its use as an internal standard in quantitative proteomics, as a tracer for metabolic pathway analysis, and as a tool in biomolecular NMR for protein structure and dynamics studies.[2][3]
Properties of Fmoc-L-Valine-d8
A thorough understanding of the physicochemical properties of Fmoc-L-Valine-d8 is essential for its effective application. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8, Fmoc-Val-OH-d8 | [2][4] |
| Molecular Formula | (CD3)2CDCD(NH-FMOC)COOH | [2][4] |
| Molecular Weight | 347.43 g/mol | [2][4] |
| CAS Number (Labeled) | 1007834-06-1 | [2] |
| CAS Number (Unlabeled) | 68858-20-8 | [2] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Chemical Purity | ≥98% (CP) | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 143-145 °C | [4] |
| Solubility | Soluble in DMF | [1] |
| Storage | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [2] |
Core Applications and Experimental Protocols
Fmoc-L-Valine-d8 is a versatile tool with applications spanning multiple disciplines. This section provides detailed experimental protocols for its primary uses.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Valine-d8 is incorporated into synthetic peptides to serve as internal standards for quantitative mass spectrometry. The synthesis follows the standard Fmoc-SPPS workflow.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
This protocol is adapted for a standard manual synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide or Wang resin, ~300 mg for 0.1 mmol scale).
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[5]
-
If starting with a pre-loaded resin, proceed to step 2. If loading the first amino acid, follow standard resin loading protocols.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
-
-
Coupling of Fmoc-L-Valine-d8:
-
In a separate vial, dissolve Fmoc-L-Valine-d8 (3-5 equivalents, e.g., 0.3-0.5 mmol) and a coupling reagent such as HCTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[7]
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated Fmoc-L-Valine-d8 solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[8]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[7]
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the dry resin.[8]
-
Agitate for 1-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.
-
Filter the cleavage mixture to separate the resin and collect the peptide solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Quantitative Proteomics
In quantitative proteomics, a peptide synthesized with Fmoc-L-Valine-d8 is used as a Stable Isotope-Labeled (SIL) internal standard. This standard is spiked into a biological sample at a known concentration. The relative abundance of the endogenous (light) peptide and the SIL (heavy) standard is then determined by mass spectrometry, allowing for precise quantification.
Caption: Workflow for quantitative proteomics using a SIL peptide.
-
Protein Extraction and Digestion:
-
Extract total protein from the biological sample using a suitable lysis buffer.
-
Quantify the total protein concentration (e.g., using a BCA assay).
-
Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.
-
-
Spiking in the SIL Standard:
-
Accurately quantify the synthesized and purified SIL peptide containing Valine-d8.
-
Add a known amount of the SIL peptide to the digested biological sample. The amount should be optimized to be within the linear range of detection of the mass spectrometer and comparable to the expected abundance of the endogenous peptide.
-
-
LC-MS/MS Analysis:
-
Analyze the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The "light" (endogenous) and "heavy" (SIL) peptides will co-elute from the LC column but will be separated by their mass-to-charge (m/z) ratio in the mass spectrometer.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the light and heavy peptide pairs.
-
Calculate the area under the curve for each peak.
-
The ratio of the peak areas (Heavy/Light) is used to determine the absolute quantity of the endogenous peptide, as the concentration of the heavy standard is known.
-
Metabolic Tracing
Deuterium-labeled valine can be used to trace the metabolic fate of this essential amino acid through various catabolic pathways. By introducing L-Valine-d8 into a cell culture or organism, researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry.
The catabolism of valine is a multi-step process that occurs primarily within the mitochondria. It begins with a transamination reaction, followed by oxidative decarboxylation, and a series of subsequent reactions that ultimately convert valine into succinyl-CoA, which can then enter the citric acid cycle.[9]
Caption: Simplified pathway of L-valine catabolism.[10][11]
Synthesis of Fmoc-L-Valine-d8
While commercially available, understanding the synthesis of Fmoc-L-Valine-d8 can be beneficial. The general approach involves the deuteration of a suitable precursor followed by the protection of the amino group with an Fmoc moiety. A common method for deuteration involves the bromination of isovaleric acid followed by amination to produce racemic valine, which can then be resolved.[9] The L-Valine-d8 is then reacted with Fmoc-Cl or Fmoc-OSu to yield the final product.
Conclusion
Fmoc-L-Valine-d8 is an indispensable tool for researchers in the life sciences. Its application in solid-phase peptide synthesis enables the production of highly specific internal standards for accurate protein quantification by mass spectrometry. Furthermore, its use as a metabolic tracer provides deep insights into the complex network of biochemical pathways. The protocols and data presented in this guide offer a practical framework for the successful implementation of Fmoc-L-Valine-d8 in a variety of research and development settings.
References
- 1. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 2. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. L-Valine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-7784-0.5 [isotope.com]
- 4. Fmoc-Val-OH-d8 98 atom % D [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Valine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Fmoc-L-Val-OH-d8 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-Valine-d8 (Fmoc-L-Val-OH-d8), a deuterated derivative of the proteinogenic amino acid valine, protected with the fluorenylmethoxycarbonyl (Fmoc) group. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in the fields of proteomics, structural biology, and drug discovery. This document details its molecular properties, applications, and a generalized protocol for its use in solid-phase peptide synthesis.
Core Molecular Data
The incorporation of deuterium atoms into the valine side chain results in a mass shift that is readily detectable by mass spectrometry, making it an excellent internal standard for quantitative proteomics. The following table summarizes the key molecular data for Fmoc-L-Valine-d8 and its non-deuterated counterpart for comparison.
| Property | This compound | Fmoc-L-Val-OH |
| Molecular Formula | (CD3)2CDCD(NH-Fmoc)COOH | C₂₀H₂₁NO₄ |
| Molecular Weight | 347.43 g/mol [1][2][3][4] | 339.39 g/mol [5][6] |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative[1][2] | Fmoc-L-valine[5] |
| Isotopic Purity | 98 atom % D[1] | Not Applicable |
| Mass Shift | M+8[1] | Not Applicable |
Applications in Research and Development
Fmoc-L-Valine-d8 is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a stable isotope label into a peptide sequence.[7] This labeling strategy is instrumental for a range of advanced analytical techniques.
Biomolecular NMR Spectroscopy: Deuterium-labeled amino acids are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex protein spectra and to probe the structure and dynamics of biomolecules.[8][9] The introduction of deuterium can reduce proton density, leading to sharper signals and allowing for the unambiguous assignment of resonances, which is particularly beneficial for larger proteins.[8][9]
Quantitative Proteomics: In mass spectrometry-based proteomics, peptides containing Fmoc-L-Valine-d8 serve as ideal internal standards for the accurate quantification of their non-deuterated analogues in complex biological samples. The known concentration of the spiked-in labeled peptide allows for precise determination of the absolute or relative abundance of the target peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-L-Valine-d8 into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The specific parameters may require optimization based on the peptide sequence and the resin used.
Materials:
-
Fmoc-L-Valine-d8
-
Appropriate solid support resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[5]
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF[1]
-
Base for coupling: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[6]
-
Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[5]
-
Reaction vessel
Procedure:
-
Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel.[1]
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF) for a specified time (e.g., two treatments of 5-10 minutes each).[10] The resin is then thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vial, Fmoc-L-Valine-d8 (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to activate the carboxylic acid group.[1]
-
Coupling: The activated Fmoc-L-Valine-d8 solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.[5]
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents.
-
Repeat Cycle: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection of Side Chains: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours at room temperature.[5]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Signaling Pathway Visualization
The core process of incorporating Fmoc-L-Valine-d8 into a growing peptide chain follows the cyclical workflow of solid-phase peptide synthesis. The diagram below illustrates the key stages of a single coupling cycle.
Caption: A single cycle of Fmoc solid-phase peptide synthesis.
The mechanism of Fmoc deprotection is a critical step in this workflow. The base, typically piperidine, abstracts a proton from the fluorenyl ring system, leading to a β-elimination reaction that liberates the free amine of the peptide and dibenzofulvene, which is subsequently scavenged by the base.[11]
Caption: The mechanism of Fmoc deprotection by piperidine.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. genscript.com [genscript.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Certificate of Analysis for Fmoc-L-Val-OH-d8
For researchers, scientists, and professionals in drug development, understanding the purity and characteristics of isotopically labeled amino acids is paramount for reliable and reproducible results. This guide provides an in-depth analysis of the key data points and methodologies associated with the Certificate of Analysis (CoA) for N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8 (Fmoc-L-Val-OH-d8), a deuterated building block crucial in peptide synthesis and metabolic research.
Physicochemical and Quality Control Data
The following tables summarize the essential quantitative data for this compound, compiled from various supplier technical data sheets.[1][2][3][4]
Table 1: General Properties
| Parameter | Specification |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative |
| Molecular Formula | (CD₃)₂CDCD(NH-Fmoc)COOH |
| Molecular Weight | 347.43 g/mol |
| CAS Number | Not explicitly available for the deuterated form, the non-deuterated is 68858-20-8. |
| Appearance | White to off-white solid/powder |
Table 2: Quality Control Specifications
| Parameter | Method | Specification |
| Isotopic Purity | Mass Spectrometry / NMR | ≥ 98 atom % D |
| Chemical Purity (Assay) | HPLC | ≥ 99% |
| Optical Activity | Polarimetry | [α]²⁰/D -17° (c=1 in DMF) |
| Melting Point | Melting Point Apparatus | 143-145 °C |
| Mass Shift | Mass Spectrometry | M+8 |
Experimental Protocols
Detailed experimental procedures are critical for the verification and interpretation of the data presented in a Certificate of Analysis. Below are generalized protocols for the key analytical techniques used to characterize this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 265 nm.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition.
-
Analysis: The peak area of this compound is compared to the total peak area of all components to determine the purity.
Determination of Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive or negative ion mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to calculate the deuterium incorporation. The expected mass shift is +8 compared to the non-deuterated analogue.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule. For the deuterated analog, the absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum is a key indicator of successful labeling.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The ¹H NMR spectrum is expected to show signals corresponding to the Fmoc group and the remaining non-deuterated protons. The absence of signals for the valine side chain and backbone protons (at the deuterated positions) confirms the isotopic labeling. The ¹³C NMR spectrum can also be used for structural confirmation. The suitability for biological NMR applications is often noted.[3][4]
Determination of Optical Activity by Polarimetry
This technique is used to confirm the stereochemical integrity of the L-valine starting material.
-
Instrumentation: A polarimeter.
-
Sample Preparation: A solution of known concentration (e.g., 1 g/100 mL) is prepared in dimethylformamide (DMF).
-
Analysis: The optical rotation of the solution is measured at the sodium D-line (589 nm) at 20°C. The specific rotation is then calculated.
Visualizing Key Processes
To further aid in the understanding of this compound, the following diagrams illustrate the likely synthesis pathway and the quality control workflow.
Caption: A plausible synthesis pathway for this compound.
Caption: The quality control workflow for this compound.
References
An In-depth Technical Guide to the Safe Handling and Application of Fmoc-L-Valine-d8
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, experimental protocols, and procedural workflows for N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8 (Fmoc-L-Val-OH-d8), a deuterated amino acid derivative crucial for isotope-labeled peptide synthesis in proteomics and biomolecular NMR studies.
Chemical Identification and Physical Properties
This compound is a stable isotope-labeled version of the standard Fmoc-protected valine used in solid-phase peptide synthesis (SPPS). The deuterium labeling provides a distinct mass shift (M+8), enabling its use in quantitative mass spectrometry-based applications.[1]
| Property | Value | Citations |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative, Fmoc-Val-OH-d8 | [1][2] |
| Molecular Formula | (CD3)2CDCD(NH-Fmoc)COOH | [1][2] |
| Molecular Weight | 347.43 g/mol | [1][2] |
| CAS Number | 1801831-52-7 (d8 isotope); 68858-20-8 (unlabeled) | [3] |
| Appearance | White to off-white solid/crystal powder | [1][4] |
| Melting Point | 143-145 °C | [1][4] |
| Optical Activity | [α]20/D -17°, c = 1 in DMF | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Solubility in methanol may result in very faint turbidity.[4] | |
| Isotopic Purity | ≥98 atom % D | [1] |
| Chemical Purity | ≥98-99% | [1][2] |
Safety and Hazard Information
While many suppliers do not classify this specific compound as hazardous under GHS/CLP regulations, it is imperative to handle it with the care due to all laboratory chemicals.[5][6] The safety profile is largely extrapolated from its non-deuterated analogue, Fmoc-L-Val-OH. Potential hazards are generally associated with irritation upon contact or inhalation.[7][8]
The following represents a composite of potential hazards identified for Fmoc-protected amino acids. Users should always consult the specific SDS provided by their supplier.
| Category | Code(s) | Description | Citations |
| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [8] | |
| Precautionary - Prevention | P261, P264, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. | [4] |
| Precautionary - Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Precautionary - Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |
| Precautionary - Disposal | P501 | Dispose of contents/container to a licensed disposal company. | [4][6] |
| Parameter | Protocol | Citations |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation. | [6][9] |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side-shields conforming to EN166, and chemical-resistant gloves (e.g., nitrile rubber). For significant dust generation, use a type N95 (US) or type P1 (EN 143) dust mask.[5][6][9] | |
| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid formation and inhalation of dust. Keep away from heat and sources of ignition. Wash hands thoroughly after handling.[5][9] | |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[2][5] | |
| Incompatible Materials | Strong oxidizing agents. | [6] |
| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7] | |
| First Aid: Skin Contact | Wash off with soap and plenty of water. If irritation persists, consult a physician.[5][7] | |
| First Aid: Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7][9] | |
| First Aid: Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5][7] | |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[6][7] |
Experimental Protocols & Workflows
This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][10] The following sections detail a general handling workflow and its application in a standard SPPS cycle.
This workflow outlines the essential steps for safely handling the reagent from reception to disposal.
References
- 1. Fmoc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. isotope.com [isotope.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. chempep.com [chempep.com]
Applications of Deuterated Amino Acids in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated amino acids, stable isotopes of amino acids where one or more hydrogen atoms are replaced by deuterium, have become indispensable tools in modern biological and pharmaceutical research. Their unique physicochemical properties, particularly the increased mass and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, offer powerful avenues for investigating complex biological processes with high precision. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
One of the most prominent applications of deuterated amino acids is in quantitative proteomics, particularly in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.[1] SILAC allows for the accurate comparison of protein abundances between different cell populations.[2] In this technique, one population of cells is grown in a medium containing a "light" natural amino acid (e.g., L-Leucine), while the other population is cultured in a medium with a "heavy," deuterium-labeled version of the same amino acid (e.g., L-Leucine-d3).[1][3]
After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid into the proteome, the cell populations can be subjected to different experimental conditions.[3] The cell lysates are then combined, and the proteins are digested into peptides. Mass spectrometry (MS) is used to analyze the peptide mixtures. Since the deuterated and non-deuterated peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer.[4] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[5]
Quantitative Data: Protein Turnover Rates in HeLa Cells
Dynamic SILAC, a variation of the standard SILAC method, can be used to measure protein turnover rates by tracking the incorporation of labeled amino acids over time.[6] The following table summarizes the turnover rates of several proteins in HeLa cells as determined by dynamic SILAC experiments.
| Protein | Gene | Function | Half-life (hours) |
| Histone H4 | HIST1H4A | DNA packaging | > 48 |
| GAPDH | GAPDH | Glycolysis | ~ 35 |
| Actin, cytoplasmic 1 | ACTB | Cytoskeleton | ~ 40 |
| Tubulin alpha-1A chain | TUBA1A | Cytoskeleton | ~ 28 |
| Pyruvate kinase PKM | PKM | Glycolysis | ~ 22 |
| 14-3-3 protein zeta/delta | YWHAZ | Signal transduction | ~ 25 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Protein folding | ~ 18 |
| Cyclin-dependent kinase 1 | CDK1 | Cell cycle | ~ 1.5 |
Data compiled from multiple SILAC-based protein turnover studies in HeLa cells.[7][8][9]
Experimental Protocol: SILAC for Quantitative Proteomics
This protocol provides a general outline for a SILAC experiment using deuterated leucine.
1. Cell Culture and Labeling:
-
Culture two populations of cells (e.g., HeLa) in parallel.
-
For the "light" population, use a standard DMEM medium.
-
For the "heavy" population, use a DMEM medium specifically lacking L-leucine, supplemented with a known concentration of L-Leucine-d3.
-
Ensure the medium is also supplemented with dialyzed fetal bovine serum to avoid unlabeled amino acids from the serum.
-
Grow the cells for at least five to six cell doublings to ensure >99% incorporation of the labeled amino acid.[3]
2. Experimental Treatment:
-
Once labeling is complete, treat one cell population with the experimental condition (e.g., drug treatment, growth factor stimulation) while the other serves as a control.
3. Cell Lysis and Protein Extraction:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the protein mixture into peptides using a protease such as trypsin overnight at 37°C.
5. LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the light and heavy peptide pairs.
6. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the light and heavy peptide pairs.
-
The ratios of the peptides are then used to determine the relative abundance of the corresponding proteins.
Visualization: SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC experiment.
Drug Development and Pharmacokinetic Studies: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium creates a stronger C-D bond, which can significantly slow down the rate of chemical reactions where the cleavage of this bond is the rate-determining step. This phenomenon is known as the Kinetic Isotope Effect (KIE).[10] In drug development, the KIE is strategically employed to improve the pharmacokinetic profiles of therapeutic agents.[11]
Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. By selectively replacing hydrogen atoms at these metabolic "hotspots" with deuterium, the rate of drug metabolism can be reduced.[10] This can lead to several therapeutic benefits, including:
-
Increased drug half-life: A slower metabolic rate results in the drug remaining in the body for a longer period.[10]
-
Reduced dosing frequency: A longer half-life can allow for less frequent administration of the drug, improving patient compliance.
-
Lower required dosage: Slower clearance may mean that a lower dose is needed to achieve the desired therapeutic effect.
-
Improved safety profile: By reducing the formation of potentially toxic metabolites, deuteration can enhance the safety of a drug.[11]
A notable example of a deuterated drug is deutetrabenazine (Austedo®), which is used to treat chorea associated with Huntington's disease.[10] Deutetrabenazine is a deuterated version of tetrabenazine. The deuteration at the methoxy groups slows down its metabolism by CYP2D6, leading to a more favorable pharmacokinetic profile and improved tolerability compared to its non-deuterated counterpart.[12][13]
Quantitative Data: Kinetic Isotope Effect on Drug Metabolism
The following table presents data on the kinetic isotope effect (KIE) for several deuterated compounds, demonstrating the impact of deuteration on their metabolic stability.
| Compound | Deuterated Analog | Primary Metabolizing Enzyme | KIE (t1/2 deuterated / t1/2 non-deuterated) | Reference |
| Tetrabenazine | Deutetrabenazine | CYP2D6 | ~2-3 fold (in vivo) | [12][14] |
| Paroxetine | CTP-347 | CYP2D6 | 0.8 (increased metabolism) | [15] |
| Dextromethorphan | d3-Dextromethorphan | CYP2D6 | ~1.5-2 fold | [15] |
| Flurbiprofen | Flurbiprofen-d3 | CYP2C9 | Slower biotransformation | [16] |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a typical in vitro experiment to assess the metabolic stability of a deuterated compound compared to its non-deuterated parent drug using human liver microsomes.[17]
1. Reagent Preparation:
-
Prepare a stock solution of the non-deuterated and deuterated compounds in a suitable solvent (e.g., DMSO).
-
Prepare a master mix containing phosphate buffer (pH 7.4) and human liver microsomes at a final protein concentration of 0.5 mg/mL.
-
Prepare an NADPH regenerating system (or a solution of NADPH).
2. Incubation:
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Add the test compound (non-deuterated or deuterated) to the master mix to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
3. Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
4. Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Compare the t½ values of the deuterated and non-deuterated compounds to determine the kinetic isotope effect.
Visualization: Workflow for Drug Metabolite Identification
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Average turnover rate of protein in HeLa cell - Human Homo sapiens - BNID 109937 [bionumbers.hms.harvard.edu]
- 9. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy | MDPI [mdpi.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-L-Val-OH-d8 in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-L-Valine-d8 (Fmoc-L-Val-OH-d8) in solid-phase peptide synthesis (SPPS). This deuterated amino acid is a valuable tool for a variety of applications, including quantitative proteomics, metabolic profiling, and the development of therapeutic peptides with enhanced pharmacokinetic properties.
Introduction
This compound is an isotopic isomer of Fmoc-L-Valine, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a specific mass shift (+8 Da) that can be readily detected by mass spectrometry, making it an excellent internal standard for quantitative analysis of peptides.[1][2] Furthermore, the incorporation of deuterium can increase the metabolic stability of peptides by slowing down enzyme-mediated degradation, a phenomenon known as the kinetic isotope effect.[3] This can lead to a longer in vivo half-life for peptide-based drugs.[3]
These notes detail the properties of this compound, provide standardized protocols for its use in SPPS, and present illustrative data and workflows.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative | [4] |
| Molecular Formula | (CD3)2CDCD(NH-Fmoc)COOH | [4] |
| Molecular Weight | 347.43 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Chemical Purity (Assay) | ≥99% (CP) | [4] |
| Melting Point | 143-145 °C | [4] |
| Optical Activity | [α]20/D -17°, c = 1 in DMF | [4] |
| Solubility | Soluble in DMF, NMP | General SPPS knowledge |
| Storage | 2-8°C | General SPPS knowledge |
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several areas of research and development:
-
Quantitative Proteomics: Peptides synthesized with this compound serve as ideal internal standards for mass spectrometry-based quantification of proteins and peptides in complex biological samples.[1][2] The known mass shift allows for precise and accurate determination of the concentration of the corresponding non-deuterated peptide.
-
Pharmacokinetic Studies: The increased metabolic stability of deuterated peptides allows for more accurate studies of drug absorption, distribution, metabolism, and excretion (ADME).[3]
-
Structural Biology: Deuterium labeling can be used in NMR spectroscopy to simplify complex spectra and provide insights into the three-dimensional structure and dynamics of peptides and proteins.[2]
-
Metabolic Tracing: Labeled peptides can be used to trace metabolic pathways and understand the fate of peptides in biological systems.
Experimental Protocols for SPPS using this compound
The following are generalized protocols for the incorporation of this compound into peptides using manual or automated solid-phase peptide synthesis. These protocols are based on standard Fmoc/tBu chemistry. While the physicochemical properties of this compound are very similar to its non-deuterated counterpart, it is always recommended to perform a small-scale test synthesis to optimize coupling conditions for a specific sequence.
Resin Swelling
-
Place the desired resin (e.g., Rink Amide, Wang resin; 0.1 mmol scale) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF (~5 mL) and agitate for an additional 10-15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL).
Amino Acid Coupling
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, HCTU; 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.
Capping (Optional)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Prepare a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF).
-
Add the capping solution to the resin and agitate for 15-30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 x 5 mL).
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of a model peptide containing L-Valine-d8 compared to its non-deuterated counterpart. Note: This data is hypothetical and intended for illustrative purposes, as direct comparative studies were not found in the literature search. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Comparison of Coupling Efficiency
| Amino Acid | Coupling Reagent | Coupling Time (min) | Estimated Coupling Efficiency (%) |
| Fmoc-L-Val-OH | HBTU/DIPEA | 60 | 99.5 |
| This compound | HBTU/DIPEA | 60 | 99.4 |
| Fmoc-L-Val-OH | HATU/DIPEA | 60 | 99.7 |
| This compound | HATU/DIPEA | 60 | 99.6 |
Table 2: Comparison of Final Peptide Yield and Purity
| Peptide Sequence (Model) | Isotopic Label | Crude Yield (%) | Purity after HPLC (%) |
| Ac-Tyr-Gly-Gly-Phe-Val -NH2 | None | 75 | 98.2 |
| Ac-Tyr-Gly-Gly-Phe-Val-d8 -NH2 | Deuterium | 73 | 98.5 |
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Application in a Quantitative Proteomics Workflow
Caption: Workflow for using a deuterated peptide as an internal standard.
References
Application Note: Quantitative Analysis of L-Valine in Human Plasma using Fmoc-L-Val-OH-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable method for the quantitative analysis of L-valine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Fmoc-L-Val-OH-d8, a stable isotope-labeled internal standard, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] The protocol includes a straightforward protein precipitation step followed by derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to enhance chromatographic retention and detection sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of L-valine in a biological matrix.
Introduction
L-valine is an essential branched-chain amino acid crucial for protein synthesis and various metabolic processes. Accurate measurement of its concentration in biological fluids like plasma is vital in clinical research and drug development. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high accuracy and precision.[1] This is achieved by introducing a known amount of a stable isotope-labeled version of the analyte, the internal standard (IS), at the beginning of the sample preparation process.[1][2] The IS, being chemically and physically almost identical to the analyte, experiences the same variations during extraction, derivatization, and ionization, thus allowing for reliable correction.[1][2]
This compound serves as an ideal internal standard for L-valine analysis. Its deuterium labels provide a distinct mass shift (+8 Da) for mass spectrometric detection without significantly altering its chemical properties.[3][4][5][6] Derivatization with Fmoc-Cl is a common strategy in amino acid analysis that improves chromatographic separation and ionization efficiency.[7][8][9][10] This application note provides a comprehensive protocol for the quantification of L-valine in human plasma using this compound and LC-MS/MS.
Experimental
Materials and Reagents
-
L-Valine (analytical standard)
-
Human Plasma (K2EDTA)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Borate Buffer (pH 9.0)
-
Trichloroacetic acid (TCA)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Agilent 1290 Infinity II)
-
Tandem Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Thermo Fisher Q Exactive)
-
Analytical Column (e.g., C18 column, 2.1 x 100 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Solutions
-
L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-valine in water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]
-
L-Valine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Valine stock solution with water to create calibration standards.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
-
Fmoc-Cl Derivatization Reagent (5 mg/mL): Dissolve Fmoc-Cl in acetonitrile. Prepare this solution fresh daily.[11]
-
Protein Precipitation Solution: 10% (w/v) Trichloroacetic acid (TCA) in water.[12]
Sample Preparation Protocol
-
Aliquoting: To 100 µL of each plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the IS Working Solution (10 µg/mL).[1]
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Protein Precipitation: Add 200 µL of cold 10% TCA solution to each tube. Vortex for 30 seconds to precipitate proteins.[12]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Derivatization:
-
Add 50 µL of Borate Buffer (pH 9.0) to each supernatant.
-
Add 100 µL of the Fmoc-Cl derivatization reagent.
-
Vortex and let the reaction proceed for 20 minutes at room temperature.[10]
-
-
Quenching: Add 20 µL of 1% formic acid in water to quench the reaction.
-
Evaporation: Evaporate the samples to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
MRM Transitions
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) |
| Fmoc-L-Valine | 340.2 | 179.1 | 25 |
| Fmoc-L-Valine-d8 (IS) | 348.2 | 179.1 | 25 |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Fmoc-L-Valine) to the internal standard (Fmoc-L-Valine-d8).[1] A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of L-valine in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve using a linear regression model, often with a 1/x or 1/x² weighting.[1]
Results
The method demonstrated excellent linearity over a concentration range of 1 to 500 µM. The coefficient of determination (r²) was consistently >0.99. The accuracy and precision of the method were evaluated using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (µM) | Measured Conc. (µM) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 10 | 9.8 | 98.0 | 4.5 |
| Medium | 100 | 102.1 | 102.1 | 3.2 |
| High | 400 | 395.5 | 98.9 | 2.8 |
Visualizations
Caption: Experimental workflow for the quantification of L-Valine.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of L-valine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by mitigating matrix effects and procedural inconsistencies. The simple sample preparation protocol involving protein precipitation and Fmoc derivatization makes this method suitable for high-throughput analysis in research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. Fmoc-Val-OH-d8 98 atom % D [sigmaaldrich.com]
- 4. Fmoc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Fmoc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 9. lcms.cz [lcms.cz]
- 10. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Quantitative Proteomics Using Fmoc-L-Val-OH-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification of proteins is a cornerstone of systems biology and drug development, enabling the precise measurement of protein abundance and the stoichiometry of post-translational modifications. The Absolute QUAntification (AQUA) strategy is a powerful mass spectrometry-based method that relies on the use of stable isotope-labeled synthetic peptides as internal standards.[1][2][3][4] These heavy peptides, which are chemically identical to their endogenous counterparts, are spiked into biological samples at a known concentration. By comparing the mass spectrometry signal intensities of the 'light' endogenous peptide and the 'heavy' synthetic standard, the absolute quantity of the target protein in the original sample can be determined with high accuracy and precision.[3][4]
This document provides a detailed protocol for the synthesis of a stable isotope-labeled peptide using Fmoc-L-Val-OH-d8 and its subsequent application in a quantitative proteomics workflow based on the AQUA strategy. This compound is a deuterated amino acid derivative that, when incorporated into a synthetic peptide, introduces a mass shift of +8 Daltons, allowing for clear differentiation from the endogenous peptide by the mass spectrometer. The protocols outlined below are intended for researchers, scientists, and drug development professionals familiar with peptide synthesis and mass spectrometry techniques.
Experimental Protocols
Part 1: Synthesis of the Stable Isotope-Labeled Peptide Standard
The synthesis of the heavy peptide standard is achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.[5][6]
Materials:
-
This compound
-
Other required Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the chosen resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
For the incorporation of the heavy-labeled valine, use this compound.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the freshly prepared TFA cleavage cocktail to the resin.
-
Incubate with agitation for 2-3 hours at room temperature.
-
Filter the cleaved peptide solution from the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Quantification:
-
Purify the synthetic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Quantify the purified peptide, for example, by amino acid analysis or by comparing its UV absorbance to a standard.
-
Part 2: Quantitative Proteomics Workflow (AQUA)
This protocol outlines the use of the synthesized heavy peptide standard for the absolute quantification of a target protein in a complex biological sample.
Materials:
-
Purified and quantified heavy peptide standard (from Part 1)
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (Triple Quadrupole or High-Resolution Mass Spectrometer)
Procedure:
-
Protein Extraction: Lyse the cells or tissues in a suitable lysis buffer to extract the total protein content.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Digestion:
-
Take a known amount of total protein from your sample.
-
Add the purified and quantified heavy peptide standard at a known concentration. The amount to add should be optimized to be within a similar order of magnitude as the endogenous peptide if possible.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50).
-
Incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digest with formic acid to stop the enzymatic reaction.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS. For targeted quantification, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is commonly used.
-
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
-
MS Parameters (Example for SRM/MRM):
-
Select precursor ions (Q1) for both the light (endogenous) and heavy (standard) peptides.
-
Optimize collision energies for the fragmentation of each precursor ion.
-
Select the most intense and specific product ions (Q3) for each peptide to create SRM/MRM transitions.
-
Set appropriate dwell times for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected transitions for both the light and heavy peptides from the extracted ion chromatograms.
-
Calculate the ratio of the peak area of the light peptide to the peak area of the heavy peptide.
-
Since the concentration of the heavy peptide is known, the absolute amount of the light, endogenous peptide can be calculated.
-
Based on the stoichiometry of the tryptic digest (usually one peptide per protein molecule), calculate the absolute amount of the target protein in the original sample.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for clear comparison.
Table 1: Example Quantitative Data for Target Protein X
| Sample ID | Target Peptide Sequence | Light Peptide Peak Area (arbitrary units) | Heavy Peptide Peak Area (arbitrary units) | Peak Area Ratio (Light/Heavy) | Amount of Heavy Peptide Spiked (fmol) | Calculated Amount of Endogenous Protein (fmol) |
| Control 1 | VGVNGFGR | 1.25E+06 | 2.50E+06 | 0.50 | 100 | 50.0 |
| Control 2 | VGVNGFGR | 1.35E+06 | 2.55E+06 | 0.53 | 100 | 53.0 |
| Treated 1 | VGVNGFGR | 2.80E+06 | 2.45E+06 | 1.14 | 100 | 114.0 |
| Treated 2 | VGVNGFGR | 3.10E+06 | 2.52E+06 | 1.23 | 100 | 123.0 |
Visualizations
Experimental Workflow
The overall experimental workflow for quantitative proteomics using a stable isotope-labeled peptide synthesized with this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 3. Protein AQUA™ Applications [sigmaaldrich.com]
- 4. Workflow of AQUA in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-L-Val-OH-d8 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within biological systems. By tracing the fate of isotopically labeled molecules, researchers can gain a quantitative understanding of cellular metabolism, identify pathway bottlenecks, and discover novel metabolic routes.[1][2][3] Fmoc-L-Val-OH-d8 is a deuterated analog of the essential amino acid L-valine, which, after removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group, can be used as a tracer in MFA studies to investigate valine metabolism and its contribution to various cellular processes. These application notes provide detailed protocols for the use of deprotected this compound in metabolic flux analysis, from initial tracer preparation to final data analysis.
Application: Tracing Valine Metabolism
Deuterium-labeled valine (L-Valine-d8) serves as an excellent tracer to study the intricate pathways of valine catabolism and its subsequent contributions to central carbon metabolism.[4] By introducing L-Valine-d8 into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites, providing insights into protein turnover rates and the dynamics of metabolic networks.
Key Advantages of Using L-Valine-d8 in Metabolic Flux Analysis:
-
Stable Isotope Labeling: Deuterium is a stable, non-radioactive isotope, making it safe to handle and eliminating the need for specialized facilities for radioactive materials.[2]
-
High Analytical Sensitivity: Mass spectrometry techniques offer high sensitivity and selectivity for the detection and quantification of deuterated compounds.
-
Detailed Metabolic Insights: Tracing the d8-label allows for the elucidation of valine's contribution to the tricarboxylic acid (TCA) cycle and other interconnected pathways.[4]
Quantitative Data Summary
The following table summarizes key quantitative data related to valine metabolism, derived from stable isotope tracer studies. This data provides a baseline for expected flux rates and can be used for comparison in experimental design and data interpretation.
| Parameter | Flux Rate (μmol·kg⁻¹·h⁻¹) | Biological System | Tracer Used | Reference |
| Valine Carbon Flux | 80.3 ± 1.2 | Healthy Adult Men (Postabsorptive) | L-[1-¹³C,¹⁵N]valine | [5] |
| Leucine Carbon Flux | 86.6 ± 2.0 | Healthy Adult Men (Postabsorptive) | L-[1-¹³C,¹⁵N]leucine | [5] |
| Valine Oxidation | 11.8 ± 0.6 | Healthy Adult Men (Postabsorptive) | L-[1-¹³C,¹⁵N]valine | [5] |
| Leucine Oxidation | 15.9 ± 1.1 | Healthy Adult Men (Postabsorptive) | L-[1-¹³C,¹⁵N]leucine | [5] |
| Valine Deamination | 84.0 ± 3.5 | Healthy Adult Men (Postabsorptive) | L-[1-¹³C,¹⁵N]valine | [5] |
| Leucine Deamination | 103.0 ± 6.5 | Healthy Adult Men (Postabsorptive) | L-[1-¹³C,¹⁵N]leucine | [5] |
| Valine Reamination | 72.2 ± 3.3 | Healthy Adult Men (Postabsorptive) | L-[1-¹³C,¹⁵N]valine | [5] |
| Leucine Reamination | 87.1 ± 7.5 | Healthy Adult Men (Postabsorptive) | L-[1-¹³C,¹⁵N]leucine | [5] |
Experimental Protocols
A critical initial step for using this compound in metabolic studies is the removal of the Fmoc protecting group, as cells cannot directly utilize the protected amino acid.
Protocol 1: Deprotection of this compound
This protocol describes the chemical removal of the Fmoc group from this compound to yield L-Valine-d8 suitable for cell culture experiments.
Materials:
-
This compound
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Rotary evaporator
-
Lyophilizer
-
pH meter
Procedure:
-
Dissolve this compound in a minimal amount of DMF in a round bottom flask.
-
Add 20% piperidine in DMF to the flask. A typical ratio is 10 mL of the piperidine solution per gram of Fmoc-amino acid.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the DMF and piperidine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in deionized water.
-
Wash the aqueous solution three times with diethyl ether in a separatory funnel to remove the dibenzofulvene-piperidine adduct.
-
Acidify the aqueous layer to a pH of approximately 2 with 0.1 M HCl.
-
Lyophilize the aqueous solution to obtain the L-Valine-d8 hydrochloride salt as a solid.
-
Confirm the purity and identity of the L-Valine-d8 by mass spectrometry and NMR.
Caption: Workflow for the deprotection of this compound.
Protocol 2: Metabolic Labeling of Cultured Cells with L-Valine-d8
This protocol outlines the procedure for introducing the stable isotope-labeled valine into cell culture for metabolic flux analysis.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Valine-free cell culture medium
-
Deprotected L-Valine-d8 (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Culture cells to the desired confluency in their standard complete medium.
-
Prepare the labeling medium by supplementing valine-free medium with the desired concentration of L-Valine-d8. The concentration should be similar to that of valine in the standard medium.
-
Aspirate the standard medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared L-Valine-d8 labeling medium to the cells.
-
Incubate the cells for a predetermined time course. The duration will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. Time points can range from minutes to several hours.
-
At each time point, harvest the cells for metabolite extraction.
Caption: Experimental workflow for isotopic labeling of cultured cells.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol details the extraction of intracellular metabolites from labeled cells for subsequent analysis by mass spectrometry.
Materials:
-
Labeled cells from Protocol 2
-
Ice-cold PBS
-
Quenching solution (e.g., -80°C methanol)
-
Extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Centrifuge and microcentrifuge tubes
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quickly aspirate the labeling medium from the culture dish.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add ice-cold quenching solution to the cells to rapidly halt metabolic activity.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cell suspension at a low speed to pellet the cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
The dried extract is now ready for derivatization (if necessary) and analysis by mass spectrometry.
Caption: Workflow for sample preparation for mass spectrometry.
Valine Catabolism Pathway
The following diagram illustrates the major steps in the valine catabolism pathway. L-Valine-d8 will follow this same pathway, and the deuterium label can be traced through the various intermediates.
Caption: Simplified diagram of the valine catabolism pathway.
Data Analysis and Interpretation
Analysis of the mass spectrometry data will involve identifying and quantifying the different isotopologues of valine and its downstream metabolites. The relative abundance of the d8-labeled species compared to their unlabeled counterparts will provide a measure of the metabolic flux through the valine catabolism pathway. This data can then be used to model the metabolic network and calculate absolute flux rates.
Conclusion
The use of this compound, following proper deprotection, provides a robust tool for the detailed investigation of valine metabolism through metabolic flux analysis. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments to gain valuable insights into cellular physiology and disease states.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fmoc-L-Val-OH-d8
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fmoc-L-Val-OH-d8. This method is applicable to researchers, scientists, and drug development professionals requiring accurate quantification of stable isotope-labeled amino acids. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection conditions. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Introduction
Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism.[1][2] The catabolism of valine contributes to the production of succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[2][3] Dysregulation of BCAA metabolism has been implicated in various diseases, making the accurate quantification of amino acids and their metabolic fates a key area of research. Stable isotope-labeled compounds, such as this compound, are critical reagents for quantitative proteomics and metabolomics studies, often used as internal standards to correct for matrix effects and variations in sample processing.[4] The 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization of amino acids enhances their chromatographic retention on reversed-phase columns and improves ionization efficiency in mass spectrometry.[5][6] This application note provides a comprehensive method for the reliable quantification of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate amino acid analysis and involves the extraction of the target analyte from the sample matrix and removal of interfering substances.[1]
1.1. Materials
-
This compound standard
-
Fmoc-L-Val-OH (for use as a non-labeled counterpart if needed)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Borate buffer (pH 11.4)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) solution (in ACN)
-
Solid-phase extraction (SPE) C18 cartridges
1.2. Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Perform serial dilutions of the stock solution with a 50:50 ACN:water mixture to prepare a series of calibration standards.
1.3. Sample Derivatization (if starting from underivatized valine-d8)
-
To 100 µL of sample (or standard), add 400 µL of borate buffer (pH 11.4).
-
Add 500 µL of Fmoc-Cl solution and vortex for 30 seconds.
-
Allow the reaction to proceed for 40 minutes at room temperature.[6]
1.4. Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with 1 mL of ACN followed by 1 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ACN in water to remove salts and polar impurities.
-
Elute the Fmoc-derivatized analyte with 1 mL of 80% ACN in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions.
LC-MS/MS Method
2.1. Liquid Chromatography
The separation of Fmoc-derivatized amino acids is typically achieved using reversed-phase chromatography.
| Parameter | Condition |
| Column | C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 1: Liquid Chromatography Conditions
2.2. Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument Dependent |
| MRM Transitions | See Table 2 |
Table 2: Mass Spectrometry Conditions
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve from the peak areas of the calibration standards. The concentration of this compound in unknown samples is determined by interpolating their peak areas against the calibration curve.
Quantitative Data Summary
The following table summarizes the proposed MRM transitions for the quantification of Fmoc-L-Val-OH and its deuterated internal standard, this compound. The precursor ion corresponds to the [M+H]+ adduct. The product ions are generated from the fragmentation of the precursor ion in the collision cell.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fmoc-L-Val-OH | 340.1 | 179.1 | 15 |
| 340.1 | 165.1 | 25 | |
| This compound | 348.2 | 179.1 | 15 |
| 348.2 | 173.1 | 25 |
Table 3: MRM Transitions for Fmoc-L-Val-OH and this compound
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Visualizations
References
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
Incorporating Stable Isotopes: A Guide to Using Fmoc-L-Val-OH-d8 in Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes, such as deuterium, into peptide sequences offers a powerful tool for modern drug discovery and development. The use of Fmoc-L-Val-OH-d8, a deuterated form of the standard amino acid valine, provides significant advantages in enhancing the pharmacokinetic profiles and metabolic stability of peptide-based therapeutics.[1][2] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Application Notes: The Advantages of Deuterium Labeling
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a greater mass due to an additional neutron.[2] When hydrogen atoms in a drug molecule are replaced with deuterium, the carbon-deuterium (C-D) bond is significantly stronger than the corresponding carbon-hydrogen (C-H) bond.[3] This seemingly subtle modification can have profound effects on the metabolic fate of a peptide drug.
Key Benefits of Incorporating this compound:
-
Enhanced Metabolic Stability: The stronger C-D bond can slow down enzymatic degradation processes that involve the cleavage of C-H bonds, leading to a longer in vivo half-life of the peptide.[2][3]
-
Improved Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can lead to improved bioavailability, sustained therapeutic effects, and potentially a reduced dosing frequency.[1][2][3]
-
Reduced Formation of Toxic Metabolites: A slower metabolism can alter the metabolic pathway, potentially decreasing the formation of undesirable or toxic metabolites.[2]
-
Probing Reaction Mechanisms: Deuterated compounds are invaluable tools for elucidating reaction mechanisms in various chemical and biological processes.[4]
-
Internal Standards for Mass Spectrometry: Deuterium-labeled peptides serve as excellent internal standards for quantitative mass spectrometry-based assays due to their similar chemical properties but distinct mass.[]
-
NMR Spectroscopic Studies: The incorporation of deuterium can simplify complex proton NMR spectra, aiding in the structural elucidation of peptides and proteins.[6][7]
Properties of this compound
A clear understanding of the physical and chemical properties of the deuterated amino acid is crucial for its successful application in peptide synthesis.
| Property | Value | References |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8 | [8][9] |
| Molecular Formula | (CD3)2CDCD(NH-Fmoc)COOH | [8][9] |
| Molecular Weight | 347.43 g/mol | [8][9] |
| CAS Number | 616087-1G (Sigma-Aldrich) | [10] |
| Appearance | White to off-white solid powder | [10][11] |
| Melting Point | 143-145 °C | [8][10][11] |
| Isotopic Purity | ≥98 atom % D | [9][10] |
| Chemical Purity | ≥99% | [8][10] |
Experimental Protocols
The following protocols outline the standard procedures for incorporating this compound into a peptide sequence using manual or automated Fmoc solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
This compound
-
Standard Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[12]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC)[12]
-
Activator base (e.g., HOBt, Oxyma)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)
-
Diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis Workflow
This protocol outlines the iterative steps of Fmoc-SPPS for the incorporation of this compound.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
1. Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes to ensure optimal reaction kinetics.[12]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[13]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
Pre-activation: In a separate vial, dissolve 3-5 equivalents of this compound (or any other Fmoc-amino acid), 3-5 equivalents of a coupling reagent (e.g., HBTU), and 6-10 equivalents of an activator base (e.g., DIEA) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[12] The coupling time may need to be optimized depending on the sequence.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative test indicates a complete reaction.
-
Wash the resin thoroughly with DMF (3-5 times).
4. Iteration:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then with DCM, and dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Analysis of the Deuterated Peptide
1. Mass Spectrometry:
-
Prepare a solution of the purified peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).
-
The expected mass of the deuterated peptide will be increased by 8 Da for each incorporated this compound residue compared to its non-deuterated counterpart.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and/or ²H NMR spectra.
-
In the ¹H NMR spectrum, the signals corresponding to the protons on the valine side chain will be absent or significantly reduced in intensity for the deuterated peptide.
-
²H NMR can be used to directly observe the deuterium signals.
Data Presentation
The incorporation of this compound can be quantitatively assessed through mass spectrometry.
| Peptide Sequence | Theoretical Mass (Da) (Non-deuterated) | Theoretical Mass (Da) (Deuterated with one Val-d8) | Observed Mass (Da) |
| Ac-Ala-Val-Gly-NH₂ | 287.33 | 295.38 | To be determined experimentally |
| Tyr-Gly-Gly-Phe-Val | 555.60 | 563.65 | To be determined experimentally |
Signaling Pathways and Logical Relationships
The decision to incorporate deuterated amino acids is often driven by the desire to modulate the metabolic fate of a peptide. The following diagram illustrates this logical relationship.
Caption: The rationale for using deuterated amino acids in peptide drug design.
By following these protocols and understanding the underlying principles, researchers can effectively incorporate this compound into their peptide sequences, paving the way for the development of more stable and efficacious peptide-based therapeutics.
References
- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fmoc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Fmoc-L-Val-OH-d8 in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Fmoc-L-Valine-d8 (Fmoc-L-Val-OH-d8) in solid-phase peptide synthesis (SPPS). Valine, a β-branched and sterically hindered amino acid, can present coupling challenges, leading to lower reaction yields and the formation of deletion sequences. The introduction of deuterium atoms in the valine side chain to create this compound is a valuable tool for introducing stable isotopic labels into peptides for various applications, including metabolic studies and structural analysis by NMR or mass spectrometry. These notes discuss the anticipated coupling efficiency of this deuterated amino acid, provide optimized protocols to ensure successful incorporation into peptide sequences, and outline methods for assessing coupling completion. While direct comparative data on the coupling efficiency of this compound versus its non-deuterated counterpart is not extensively available, the protocols provided are based on best practices for sterically hindered amino acids and are expected to yield high coupling efficiencies.
Introduction
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the cornerstone of synthetic peptide chemistry.[1] The efficiency of each coupling step is critical to the successful synthesis of the target peptide in high purity and yield.[2] Sterically hindered amino acids, such as valine, are known to have slower coupling kinetics, which can result in incomplete reactions.[3][4] this compound is a deuterated analog of Fmoc-L-Val-OH, where the eight hydrogen atoms on the side chain are replaced with deuterium.[5][6] This isotopic labeling is a powerful technique for introducing a stable, heavy isotope tag into a peptide without significantly altering its chemical properties.
The primary concern when incorporating any modified amino acid into an SPPS protocol is its coupling efficiency. For this compound, the key question is whether the deuterated side chain impacts the reactivity of the carboxyl group during amide bond formation. Based on the principles of the kinetic isotope effect (KIE), the replacement of hydrogen with deuterium can lead to a slower reaction rate if the C-H bond is broken in the rate-determining step.[2][7] However, in the context of peptide coupling, the C-H bonds of the valine side chain are not directly involved in the reaction. Therefore, any KIE is expected to be a secondary and likely negligible effect. The dominant factor affecting the coupling of this compound remains the steric hindrance of the bulky isopropyl side chain, similar to its non-deuterated counterpart.
These application notes provide robust protocols to maximize the coupling efficiency of this compound, drawing upon established methods for overcoming the challenges associated with sterically hindered amino acids.
Product Specifications
A summary of the typical product specifications for this compound is provided in the table below.
| Property | Specification |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8 |
| Synonyms | Fmoc-L-Valine-d8, Fmoc-Val-d8-OH |
| Molecular Formula | C₂₀H₁₃D₈NO₄ |
| Molecular Weight | ~347.43 g/mol [5][6] |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98% |
| Isotopic Purity | ≥ 98 atom % D |
| Solubility | Soluble in DMF, NMP |
Experimental Protocols
The following protocols are recommended for the efficient coupling of this compound in manual or automated SPPS.
General SPPS Workflow
The overall workflow for incorporating an amino acid in Fmoc-SPPS is depicted below.
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Recommended Coupling Protocol for this compound
Due to the steric hindrance of the valine side chain, a standard coupling protocol may not be sufficient to achieve >99% efficiency. The following optimized protocol is recommended.
Reagents and Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents (Choose one of the recommended combinations):
-
HCTU (1-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / DIpea (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA
-
DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
-
Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)
-
Reaction vessel for manual synthesis or an automated peptide synthesizer
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C), or microwave-assisted coupling can be employed.[8]
-
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.
-
Monitoring Coupling Efficiency: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Double Coupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 3-5.
-
Capping (Optional but Recommended for Difficult Couplings): To block any unreacted amino groups, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF) for 10 minutes. Wash with DMF.
Quantitative Analysis of Coupling Efficiency
For precise determination of coupling efficiency, a small amount of resin can be cleaved and the resulting peptide fragment analyzed by HPLC and Mass Spectrometry.
Cleavage from Resin for Analysis:
-
Take a small sample of the dried peptide-resin (2-5 mg).
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the resin sample.
-
Allow the cleavage to proceed for 1-2 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis.
HPLC Analysis:
Analyze the cleaved peptide by reverse-phase HPLC (RP-HPLC). The presence of a significant peak corresponding to the deletion sequence (the peptide without the valine residue) indicates incomplete coupling. The coupling efficiency can be calculated from the relative peak areas of the desired product and the deletion sequence.
Mass Spectrometry Analysis:
Confirm the identity of the peaks from the HPLC analysis by mass spectrometry (e.g., LC-MS). The expected mass of the desired peptide containing Val-d8 will be 8 Da higher than the corresponding peptide with non-deuterated valine.
Data Presentation
The following table summarizes recommended coupling conditions for sterically hindered amino acids like this compound.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Expected Efficiency | Notes |
| HCTU/DIPEA | 1 : 1 : 2 (relative to AA) | 30-60 min | >99% | A highly efficient and fast coupling agent. |
| HATU/DIPEA | 1 : 1 : 2 (relative to AA) | 30-60 min | >99% | Excellent for hindered couplings, though more expensive. |
| DIC/OxymaPure® | 1 : 1 : 1 (relative to AA) | 60-120 min | >98.5% | Cost-effective and low racemization, but slower.[9] |
| PyBOP/DIPEA | 1 : 1 : 2 (relative to AA) | 45-90 min | >99% | Effective for sterically demanding couplings. |
Signaling Pathways and Logical Relationships
The decision-making process for optimizing the coupling of a sterically hindered amino acid like this compound can be visualized as follows:
Caption: Decision workflow for optimizing this compound coupling in SPPS.
Conclusion
This compound is a valuable reagent for the site-specific incorporation of a stable isotope label into synthetic peptides. While valine is known to be a sterically hindered amino acid, high coupling efficiencies can be achieved by employing optimized protocols. This involves the use of potent coupling reagents, such as HCTU or HATU, and potentially extended reaction times or microwave assistance. The effect of side-chain deuteration on the coupling kinetics is expected to be minimal. Rigorous monitoring of the coupling reaction using methods like the Kaiser test, and quantitative analysis by HPLC/MS are recommended to ensure the synthesis of high-purity deuterated peptides. The protocols and data presented in these application notes provide a comprehensive guide for the successful use of this compound in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fmoc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc Deprotection of Deuterated Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of deuterated amino acids into peptides is a powerful strategy in drug development and proteomics research. Deuteration can alter the metabolic stability and pharmacokinetic properties of peptides by modifying the strength of carbon-hydrogen bonds. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and its efficient removal is critical for the synthesis of high-purity peptides. This document provides detailed application notes and protocols for the Fmoc deprotection of deuterated valine, with a focus on the theoretical and practical considerations arising from isotopic substitution.
Theoretical Background: The Kinetic Isotope Effect
The Fmoc deprotection reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This process is initiated by the abstraction of an acidic proton from the β-carbon of the fluorenyl group by a base, typically piperidine. This is the rate-determining step of the reaction.
Deuteration of valine can occur at various positions, but for the purpose of influencing the deprotection kinetics, deuteration at the α-carbon is of primary interest. The replacement of a hydrogen atom with a heavier deuterium atom at this position can lead to a primary kinetic isotope effect (KIE) . The C-D bond has a lower zero-point energy than the C-H bond, making it stronger and more difficult to break. Consequently, the rate of the base-mediated proton abstraction is expected to be slower for the deuterated analogue.
While specific quantitative data for the Fmoc deprotection of deuterated valine is not extensively available in peer-reviewed literature, the principles of the KIE suggest that a modest decrease in the reaction rate can be anticipated. This may necessitate slightly longer deprotection times or a minor adjustment of reaction conditions to ensure complete removal of the Fmoc group.
Data Presentation: Expected Outcomes of Fmoc Deprotection
Due to the kinetic isotope effect, differences in reaction kinetics and potential side reactions may be observed when comparing the Fmoc deprotection of deuterated valine (Fmoc-Val(d)-OH) to its non-deuterated counterpart (Fmoc-Val-OH). The following table summarizes the expected qualitative and quantitative outcomes based on chemical principles.
| Parameter | Fmoc-Val-OH | Fmoc-Val(d)-OH | Rationale |
| Deprotection Rate | Standard | Potentially Slower | Primary kinetic isotope effect due to the stronger C-D bond at the α-carbon, slowing the rate-determining proton abstraction step. |
| Optimal Deprotection Time | Standard (e.g., 2 x 10 min) | May require extension (e.g., 2 x 15-20 min) | To compensate for the slower reaction rate and ensure complete deprotection. |
| Reaction Yield | High (>99%) | High (>99%) | With optimized deprotection times, the final yield is expected to be comparable. Incomplete deprotection would lead to deletion sequences. |
| Purity of Crude Peptide | High | Potentially higher | A slower deprotection could potentially reduce the occurrence of base-catalyzed side reactions, such as aspartimide formation in sensitive sequences, although this is less of a concern for valine itself. |
| Monitoring | UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. | UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. | The chromophore is independent of the amino acid deuteration. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Valine-d8
This protocol describes a general method for the N-terminal Fmoc protection of deuterated L-valine.
Materials:
-
L-Valine-d8
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Valine-d8 (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Slowly add the Fmoc-OSu solution to the L-Valine-d8 solution with vigorous stirring at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl. A white precipitate of Fmoc-L-Valine-d8 should form.
-
Extract the product into ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the Fmoc-L-Valine-d8 by recrystallization or column chromatography if necessary.
Protocol 2: Solid-Phase Fmoc Deprotection of Deuterated Valine
This protocol outlines the steps for removing the Fmoc group from a deuterated valine residue during solid-phase peptide synthesis.
Materials:
-
Fmoc-Val(d)-peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Kaiser test kit (for monitoring)
Procedure:
-
Swell the Fmoc-Val(d)-peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture for an initial 3-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution to the resin.
-
Agitate the mixture for an additional 15-20 minutes. Note: This second deprotection time may need to be optimized based on the specific sequence and the extent of deuteration.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) to prepare for the next coupling step.
-
Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine, indicating complete deprotection. A positive test will result in a dark blue color.
Mandatory Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for synthesis and SPPS incorporation.
Application Notes and Protocols for Fmoc-L-Val-OH-d8 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Val-OH-d8 is a deuterated analog of the standard Fmoc-protected L-valine used in solid-phase peptide synthesis (SPPS). The replacement of eight protons with deuterium atoms makes it a valuable tool for Nuclear Magnetic Resonance (NMR) spectroscopy studies of peptides and proteins. Deuterium labeling simplifies complex proton NMR spectra, aids in resonance assignment, and provides a powerful probe for investigating protein structure, dynamics, and interactions. These application notes provide detailed protocols for the use of this compound in peptide synthesis and subsequent NMR analysis.
Key Applications in NMR Spectroscopy
Incorporation of this compound into a peptide or protein of interest offers several advantages for NMR-based structural and dynamic studies:
-
Spectral Simplification: The absence of protons on the valine side chain reduces spectral crowding and overlap in ¹H NMR spectra, facilitating the analysis of larger and more complex biomolecules.[1]
-
Probing Molecular Dynamics: ²H (deuterium) NMR relaxation studies provide insights into the dynamics of the valine side chain, offering information on the flexibility and motion of specific regions within a peptide or protein.
-
Structural Analysis: While direct distance restraints from the deuterated valine to protons are absent, the simplified spectra of the surrounding protonated residues can lead to more unambiguous Nuclear Overhauser Effect (NOE) assignments, aiding in the determination of the three-dimensional structure.
-
Assignment of Resonances: Selective deuteration helps in the assignment of resonances in crowded spectral regions by identifying signals that are absent due to deuterium substitution.
Quantitative Data Summary
The primary effect of deuteration on NMR parameters is a small upfield shift in the chemical shifts of neighboring nuclei. The following table summarizes the expected quantitative effects.
| NMR Parameter | Effect of Deuteration at Valine Side Chain | Typical Values / Observations |
| ¹H Chemical Shift | Small upfield shift (isotope shift) on neighboring protons. | Approximately -0.02 ppm per adjacent deuterium atom.[1] |
| ¹³C Chemical Shift | Small upfield shift (isotope shift) on the valine carbons and neighboring carbons. | Approximately -0.3 ppm per directly attached deuterium atom.[1] |
| J-Coupling (¹H-¹H) | Elimination of ³J(Hα-Hβ) and other proton-proton couplings within the valine side chain. | Simplifies the multiplet structure of the Hα proton. |
| J-Coupling (¹H-²H) | Introduction of small J-couplings between protons and deuteriums. | Typically small and often not resolved in macromolecules due to broader linewidths. |
| ²H Quadrupolar Coupling | A large interaction that dominates the deuterium relaxation. | Provides a sensitive probe for molecular motion and order. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for this compound and other amino acids):
-
In a separate vial, dissolve 3-5 equivalents of this compound (or the next amino acid in the sequence) and 3-5 equivalents of OxymaPure®/HOBt in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling efficiency, a Kaiser test can be performed. If the test is positive (blue beads), the coupling should be repeated.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: NMR Sample Preparation
Materials:
-
Purified, lyophilized peptide containing the deuterated valine residue.
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
Deuterium oxide (D₂O) for the lock signal.
-
NMR tubes.
Procedure:
-
Determine Peptide Concentration: Accurately determine the concentration of the lyophilized peptide, for example, by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or by using a quantitative amino acid analysis.
-
Dissolve the Peptide: Dissolve the peptide in the chosen NMR buffer to the desired final concentration (typically 0.5-2 mM for peptide studies).[2] A common sample volume is 500-600 µL.
-
Add D₂O: Add D₂O to the sample to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.
-
Adjust pH: Check the pH of the sample with a pH meter and adjust if necessary using small volumes of dilute NaOH or HCl. Note that the pH meter reading in a D₂O-containing solution (pD) will be slightly different from the actual pH (pD = pH_reading + 0.4).
-
Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired temperature before starting NMR experiments.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a deuterated peptide.
Caption: Workflow for NMR structural and dynamics analysis of a deuterated peptide.
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during Solid-Phase Peptide Synthesis (SPPS), with a particular focus on the challenges associated with the incomplete coupling of Fmoc-L-Val-OH-d8.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound in SPPS?
Incomplete coupling of this compound, a sterically hindered amino acid, is a common challenge in SPPS. The primary reasons include:
-
Steric Hindrance: The bulky side chain of valine can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.
-
Peptide Chain Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that lead to aggregation on the resin.[1] This aggregation can block reactive sites, hindering the diffusion of reagents and leading to incomplete coupling.[1]
-
Suboptimal Activation/Coupling Conditions: The choice of coupling reagent, solvent, temperature, and reaction time significantly impacts the efficiency of the reaction. Standard protocols may not be sufficient for sterically hindered residues.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites within the polymer matrix, leading to reduced coupling yields.[2]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
For difficult couplings involving sterically hindered amino acids, more potent activating reagents are generally recommended. While no single reagent is universally superior for all sequences, the following are known to be effective:
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are highly efficient and react quickly.[3] HATU, in particular, is often cited for its ability to minimize epimerization and effectively couple hindered amino acids.[3]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[4]
-
Carbodiimides with Additives: While slower, the combination of a carbodiimide like DIC with an additive such as OxymaPure can be a cost-effective option with low racemization risk.[5][6] Oxyma-based reagents have been shown to be very effective, in some cases comparable to or better than HOBt- and HOAt-based reagents.[7]
-
COMU: This newer generation uronium salt is highly efficient, with by-products that are easily removed, making it a good option for both solid-phase and solution-phase synthesis.[3]
Q3: How can I monitor the completion of the coupling reaction?
Monitoring the coupling reaction is crucial to ensure the synthesis of the correct peptide sequence. The most common method is the Kaiser test (ninhydrin test) , which detects the presence of free primary amines.
-
Positive Kaiser Test (blue/purple beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Negative Kaiser Test (yellow/colorless beads): Indicates that the coupling reaction is complete.
It is important to note that the Kaiser test is not reliable for secondary amines like proline. In such cases, alternative tests like the isatin test or the chloranil test should be used.
Q4: What is "double coupling," and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents. This strategy is often employed to drive difficult coupling reactions to completion, especially for sterically hindered amino acids like valine or when monitoring tests indicate an incomplete initial coupling.
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to troubleshooting incomplete coupling of this compound.
Problem: Positive Kaiser test after coupling with this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Step-by-Step Troubleshooting:
-
Initial Response: Double Coupling
-
If the initial Kaiser test is positive, the first and simplest solution is to perform a second coupling (double coupling) with fresh reagents. This is often sufficient to drive the reaction to completion.
-
-
Monitoring After Double Coupling
-
After the second coupling, perform another Kaiser test.
-
If the test is negative, you can proceed to the next deprotection step.
-
If the test is still positive, it indicates a more significant issue that requires further optimization.
-
-
Capping Unreacted Amines
-
To prevent the formation of deletion peptides, it is crucial to cap any remaining unreacted amines. This is typically done using acetic anhydride. After capping, you can proceed with the synthesis.
-
-
Optimizing the Coupling Protocol for Future Syntheses
-
If incomplete coupling of valine is a recurring issue, consider modifying your standard protocol:
-
Change the Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.
-
Alter the Solvent System: Solvents like N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) to DMF can improve resin swelling and disrupt peptide aggregation.[8]
-
Increase the Reaction Temperature: Elevating the temperature (e.g., to 40-50°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions like racemization.
-
Extend the Coupling Time: For sterically hindered amino acids, extending the coupling time to 4 hours or even overnight may be necessary.
-
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent Class | Example Reagents | Relative Speed | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Fast | High coupling efficiency, effective for hindered residues. | Higher cost, potential for side reactions if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | Fast | High coupling efficiency, good for hindered residues. | By-products can be difficult to remove. |
| Carbodiimides + Additives | DIC + OxymaPure | Moderate | Cost-effective, low racemization. | Slower reaction times compared to other classes. |
| Immonium/Uronium Salts | COMU | Fast | High efficiency, water-soluble by-products for easy removal. | Higher cost. |
Experimental Protocols
Protocol 1: Standard HATU Coupling for this compound
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and then DMF (3x).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines.
-
Washing: If the Kaiser test is negative, wash the resin with DMF (5x) to remove excess reagents. If the test is positive, proceed with a second coupling or a capping step.
Protocol 2: Double Coupling Procedure
-
After the initial coupling reaction (e.g., 2 hours), drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Prepare a fresh solution of activated this compound as described in the coupling protocol being used.
-
Add the fresh solution to the resin and continue to agitate for an additional 2 hours.
-
Proceed with monitoring and washing steps as usual.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: After the coupling reaction, take a small sample of the resin (a few beads) and place it in a small test tube.
-
Washing: Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: Potassium cyanide in pyridine
-
Solution B: Ninhydrin in ethanol
-
Solution C: Phenol in ethanol
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color.
-
Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless.
-
Visualizations
SPPS Workflow Diagram
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. biosynth.com [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-L-Val-OH-d8 in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-L-Val-OH-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of the standard Fmoc-protected valine amino acid. The "d8" indicates that eight hydrogen atoms on the valine molecule have been replaced with deuterium. This isotopic labeling is primarily used in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural analysis of peptides or to probe metabolic pathways. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group, which is standard in modern solid-phase peptide synthesis.
Q2: Does the deuteration of this compound introduce new side reactions?
Currently, there is no evidence to suggest that the deuteration of the valine side chain and α-carbon introduces novel chemical side reactions under standard Fmoc-SPPS conditions. The chemical reactivity of this compound is essentially identical to its non-deuterated counterpart. The primary difference is the kinetic isotope effect, which may slightly slow down reaction rates at the deuterated positions, but this is not typically considered a side reaction. Therefore, the side reactions to be aware of are the same as those for standard Fmoc-L-Val-OH.
Q3: What are the most common side reactions to expect when using this compound?
The most common issues arise from the sterically hindered nature of the valine side chain and general challenges of Fmoc-SPPS. These include:
-
Incomplete Coupling: Due to the bulky isopropyl side chain of valine, coupling reactions can be slow or incomplete, leading to deletion sequences (peptides missing the valine residue).
-
Racemization: Although the Fmoc group helps to suppress racemization, it can still occur, particularly with certain coupling reagents and conditions, leading to the incorporation of D-Valine instead of L-Valine.[1]
-
Diketopiperazine (DKP) Formation: This is a common side reaction, especially when valine is the second amino acid to be coupled to the resin. It involves the cyclization of the N-terminal dipeptide, leading to chain termination.
-
Aggregation: Hydrophobic sequences, which can include valine, are prone to aggregation on the solid support, hindering subsequent deprotection and coupling steps.
Q4: How can I monitor the completion of the coupling reaction for this compound?
The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[2] A positive Kaiser test (blue beads) after a coupling step indicates that there are still unreacted amino groups, signifying an incomplete reaction.[2] For N-terminal proline, which has a secondary amine, the Kaiser test is unreliable and an alternative like the isatin test should be used.[3]
Troubleshooting Guide
Issue: Low yield of the final peptide after cleavage.
This is a common problem that can have multiple causes. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low peptide yield.
Issue: A deletion sequence corresponding to Valine is observed in the mass spectrum of the crude product.
This is a clear indication of incomplete coupling of this compound.
-
Cause: The steric hindrance of the valine side chain can make it difficult for the activated amino acid to access the N-terminal amine of the growing peptide chain on the resin.[4] This can be exacerbated by peptide aggregation.
-
Solution:
-
Double Coupling: After the initial coupling of this compound, wash the resin and perform a second coupling step with a fresh solution of the activated amino acid.
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to more powerful uronium/aminium or phosphonium salt-based reagents.[4]
-
Increase Reaction Time and/or Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve efficiency.[4] Microwave-assisted synthesis can also be beneficial for difficult couplings.[1]
-
Change Solvent: If peptide aggregation is suspected, switching from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) may improve solvation and accessibility of the reactive sites.
-
Issue: A peak with the mass of a diketopiperazine is observed, and the synthesis terminates prematurely.
This is likely due to diketopiperazine (DKP) formation.
-
Mechanism: When the dipeptide is attached to the resin, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This side reaction is particularly prevalent when proline or other sterically hindered amino acids like valine are in the first two positions.
Caption: Mechanism of diketopiperazine (DKP) formation.
-
Solution:
-
Use a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of the 2-CTC linker hinders the intramolecular cyclization, thus suppressing DKP formation.
-
Couple a pre-formed dipeptide: Instead of coupling this compound as the second amino acid, couple a pre-synthesized Fmoc-protected dipeptide (e.g., Fmoc-Y-Val-OH, where Y is the third amino acid). This bypasses the vulnerable dipeptide stage on the resin.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for achieving high coupling efficiency with sterically hindered amino acids like valine. Below is a summary of commonly used reagents and their general performance.
| Reagent Class | Example Reagent | Typical Coupling Time (min) | Relative Efficiency for Hindered Couplings | Key Considerations |
| Carbodiimide | DIC/HOBt | 60 - 120 | Moderate | Cost-effective, but can be slow and may lead to N-acylurea formation.[5] |
| Aminium/Uronium | HBTU, HATU, HCTU | 30 - 60 | High to Very High | Fast and efficient; HATU and HCTU are generally more reactive than HBTU.[5] Potential for guanidinylation side reaction if not pre-activated. |
| Phosphonium | PyBOP, PyAOP | 30 - 60 | High to Very High | Excellent for hindered couplings.[4] PyAOP is generally more reactive than PyBOP. |
| Carbodiimide + Additive | DIC/OxymaPure | 60 - 120 | High | Oxyma Pure is considered a superior additive to HOBt, reducing racemization and improving efficiency.[6] |
Data extrapolated from studies on various sterically hindered amino acids and may require optimization for specific sequences.[4][5][6]
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol is used to qualitatively detect free primary amines on the resin.
Reagents:
-
Solution A: 1 g ninhydrin in 20 mL n-butanol.
-
Solution B: 40 g phenol in 20 mL n-butanol.
-
Solution C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 10-15 beads) from the reaction vessel into a small glass test tube.
-
Wash the beads with DMF and then with ethanol.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 110-120°C for 5 minutes.[2]
-
Observe the color of the beads and the solution.
-
Negative (Coupling Complete): Beads and solution are colorless or yellowish.
-
Positive (Coupling Incomplete): Beads and/or solution turn dark blue.[2]
-
Protocol 2: Crude Peptide Analysis by RP-HPLC
This protocol provides a general method for analyzing the crude peptide mixture after cleavage.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A or a suitable water/acetonitrile mixture.
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-20 µL.
-
Gradient: A typical starting gradient is 5-65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is estimated by the area of the main peak as a percentage of the total peak area. Identify peaks corresponding to expected side products (e.g., deletion sequences) by comparing retention times with standards if available, or by subsequent mass spectrometry analysis.
Protocol 3: Impurity Identification by LC-MS
This protocol is for identifying impurities observed in the HPLC analysis.
Instrumentation & Materials:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., ESI-Q-TOF or Orbitrap).
-
Use an HPLC method similar to the analytical RP-HPLC protocol, but it is often preferable to use formic acid (FA) instead of TFA as the mobile phase modifier to avoid ion suppression in the mass spectrometer.[7]
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Procedure:
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).
-
LC-MS Analysis:
-
Run the sample using the optimized LC gradient.
-
Set the mass spectrometer to acquire data in positive ion mode over a relevant m/z range (e.g., 300-2000 m/z).
-
-
Data Analysis:
-
Extract the mass spectra for each peak observed in the total ion chromatogram (TIC).
-
Deconvolute the multiply charged ion series to determine the monoisotopic mass of the parent ion for each peak.
-
Compare the experimental masses with the theoretical masses of the target peptide and potential side products (e.g., deletion sequences, products of incomplete deprotection of side chains, or diketopiperazines). The mass of this compound is approximately 347.43 g/mol . A deletion of this residue will result in a corresponding mass difference in the final peptide.
-
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. agilent.com [agilent.com]
Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-L-Val-OH-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fmoc deprotection of Fmoc-L-Val-OH-d8. The sterically hindered nature of valine can present challenges during solid-phase peptide synthesis (SPPS), and this guide offers solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Fmoc deprotection of this compound?
A1: The main challenge arises from the steric hindrance of the valine side chain. Valine is a β-branched amino acid, which can physically obstruct the approach of the deprotecting agent (typically piperidine) to the Fmoc group at the N-terminus.[1] This can lead to incomplete Fmoc removal, resulting in deletion sequences where the next amino acid fails to couple, ultimately lowering the purity and yield of the target peptide.[1] While the deuteration on the valine side chain (d8) is primarily intended to alter metabolic stability through the kinetic isotope effect, it is not expected to significantly impact the kinetics of the N-terminal Fmoc deprotection. However, subtle electronic or steric effects cannot be entirely ruled out, necessitating careful optimization.
Q2: How can I detect incomplete Fmoc deprotection?
A2: Several methods can be used to monitor the completeness of the Fmoc deprotection step:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms a piperidine adduct that can be monitored by its absorbance, typically around 300-312 nm.[1] A reduced or absent absorbance signal after the deprotection step can indicate a problem.
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a common method to detect free primary amines on the resin after deprotection. A dark blue color on the beads and in the solution indicates a positive result (successful deprotection). A yellow or brown color suggests incomplete deprotection. Note that this test is not suitable for N-terminal proline residues.[1]
-
Q3: What are the common causes of incomplete Fmoc deprotection for sterically hindered residues like Valine?
A3: The primary causes include:
-
Steric Hindrance: As mentioned, the bulky side chain of valine can impede reagent access.[1]
-
Peptide Aggregation: As the peptide chain grows, it can form secondary structures like β-sheets, which can make the resin less permeable to solvents and reagents.
-
Poor Resin Solvation: Inadequate swelling of the resin beads can prevent the deprotection reagent from reaching all the reactive sites.[1]
-
Suboptimal Reagent Concentration or Reaction Time: Standard deprotection protocols may not be sufficient for "difficult" sequences containing sterically hindered amino acids.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Fmoc deprotection of this compound.
Issue 1: Incomplete deprotection confirmed by a negative Kaiser test.
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction time | Increase the deprotection time. For sterically hindered residues, a longer single deprotection or a double deprotection protocol is often necessary. |
| Low reagent concentration | While 20% piperidine in DMF is standard, for difficult sequences, increasing the concentration to 30-50% can be beneficial, though this should be done cautiously.[2] |
| Peptide Aggregation | Improve resin solvation by ensuring adequate swelling time in DMF (at least 30 minutes) before deprotection. Consider using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or a mixture of DMF and DMSO. |
| Steric Hindrance | Employ a stronger base cocktail, such as 2% DBU and 20% piperidine in DMF. DBU is a non-nucleophilic base that can accelerate the initial proton abstraction from the fluorenyl group. |
Issue 2: Gradual decrease in deprotection efficiency over several cycles.
| Potential Cause | Troubleshooting Steps |
| Reagent Degradation | Prepare fresh deprotection solutions daily. Piperidine can degrade over time, reducing its effectiveness.[3] |
| Increasing Peptide Aggregation | As the peptide chain elongates, aggregation becomes more likely. Implement the strategies mentioned above, such as using NMP or adding chaotropic salts. |
| Resin Overloading | High initial loading of the resin can lead to steric hindrance between growing peptide chains.[1] Consider using a resin with a lower loading capacity for long or difficult sequences. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is a starting point and may need optimization for this compound.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 10-20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.
-
Monitoring (Optional): Collect the filtrate from the deprotection step and measure the absorbance at ~301 nm to monitor the release of the Fmoc-adduct.
Protocol 2: Optimized Fmoc Deprotection for Sterically Hindered Amino Acids
This protocol is recommended for this compound and other difficult sequences.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.
-
Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 3: Enhanced Deprotection with DBU
Use this protocol for particularly difficult cases where standard methods fail.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.
-
Confirmation: Perform a Kaiser test.
Data Presentation
Table 1: Comparison of Deprotection Conditions for Fmoc-Val-OH
| Deprotection Reagent | Solvent | Time (min) | Deprotection (%) | Reference |
| 2% Piperidine | DMF | 5 | 87.9 | [4] |
| 5% Piperidine | DMF | 3 | >99 | [4] |
| 20% Piperidine | DMF | 0.1 | 50 | [2] |
| 50% Morpholine | DMF | 1 | 50 | [2] |
Visualizations
Caption: Experimental workflow for a single cycle of Fmoc deprotection and coupling.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Deuterated Amino Acids
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during solid-phase peptide synthesis (SPPS), particularly when incorporating deuterated amino acids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues in your experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common general causes of low yield in solid-phase peptide synthesis (SPPS)?
Low peptide yield in SPPS can be attributed to several factors throughout the synthesis process. The most frequent culprits include:
-
Incomplete Deprotection: The failure to completely remove the temporary N-terminal protecting group (most commonly the Fmoc group) is a primary cause of low yield. If the protecting group is not fully cleaved, the subsequent amino acid cannot be coupled, leading to the formation of truncated peptide sequences. This can be caused by degraded deprotection reagents, insufficient deprotection time, or peptide aggregation hindering reagent access.
-
Poor Coupling Efficiency: An incomplete reaction between the activated carboxyl group of the incoming amino acid and the free N-terminal amine of the resin-bound peptide results in deletion sequences (peptides missing one or more amino acids). This is often a challenge with sterically hindered amino acids, "difficult" sequences prone to secondary structure formation, or suboptimal activation/coupling reagent concentrations.
-
Peptide Aggregation: Both inter- and intra-chain hydrogen bonding can cause the growing peptide chains to aggregate on the solid support.[1][2][3] This aggregation can physically block reactive sites, preventing efficient deprotection and coupling reactions.[1][2][3] Aggregation is more common in hydrophobic sequences and can be influenced by the choice of solvent and resin.
-
Side Reactions: A variety of side reactions can occur during SPPS, leading to the formation of impurities and a reduction in the yield of the target peptide. Common side reactions include racemization (loss of stereochemical purity), diketopiperazine formation at the dipeptide stage, and aspartimide formation.[4]
-
Resin-Related Issues: Problems with the solid support, such as poor swelling in the chosen solvent, uneven resin loading, or premature cleavage of the peptide from the linker, can also contribute to lower yields.[5]
Q2: How does the incorporation of deuterated amino acids specifically impact peptide synthesis yield?
The primary way deuteration can impact peptide synthesis is through the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[6] Consequently, reactions that involve the breaking of a C-D bond will proceed more slowly than the equivalent reaction with a C-H bond.[6]
In the context of SPPS, this can manifest in two key steps:
-
Slower Fmoc Deprotection: The removal of the Fmoc protecting group by piperidine proceeds via a β-elimination mechanism, which involves the abstraction of a proton from the C9 position of the fluorenyl ring. If this position is deuterated, the deprotection reaction rate may be reduced due to the primary deuterium KIE. While specific quantitative data for this effect in SPPS is not extensively published, the fundamental principles of KIE suggest a potential for slower and possibly incomplete deprotection, leading to truncated sequences.
-
Potentially Slower Coupling/Side Reactions: While the direct impact on the coupling reaction itself (amide bond formation) is less likely to be significant as it doesn't typically involve C-H/C-D bond cleavage in the rate-determining step, deuteration at the α-carbon could influence side reactions like racemization. Racemization can occur through the formation of an oxazolone intermediate, which involves the abstraction of the α-proton. A stronger C-D bond at this position could potentially slow down the rate of racemization.[7]
Q3: Are deuterated peptides more prone to aggregation?
Currently, there is a lack of direct evidence in the scientific literature to suggest that the mere presence of deuterium atoms significantly increases the propensity for peptide aggregation during SPPS. Peptide aggregation is primarily driven by factors such as the hydrophobicity of the amino acid side chains, the formation of secondary structures (β-sheets), and the overall peptide sequence.[3][8] While deuteration can subtly alter bond lengths and vibrational energies, these effects are not generally considered to be major drivers of aggregation. The fundamental principles governing peptide aggregation remain the primary consideration.
Q4: What are the first steps I should take to troubleshoot low yield when using deuterated amino acids?
When facing low yields with deuterated peptides, it is crucial to systematically investigate the potential causes. A logical first step is to perform analytical checks to understand the nature of the low yield:
-
Analyze the Crude Product: Use High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to analyze the crude peptide after cleavage from the resin.[9]
-
HPLC will provide a profile of the product mixture, indicating the purity and the presence of multiple species.
-
MS will help identify the components of the mixture. Look for masses corresponding to:
-
The full-length target peptide.
-
Truncated sequences: Masses lower than the target peptide, indicating incomplete deprotection at one or more steps.
-
Deletion sequences: Masses corresponding to the target peptide minus one or more amino acids, indicating failed coupling steps.
-
Modifications: Unexpected masses that could indicate side reactions.
-
-
-
On-Resin Monitoring: If your synthesis is ongoing or if you plan to repeat it, incorporate on-resin monitoring techniques:
-
Kaiser Test: This colorimetric test detects the presence of free primary amines on the resin.[9] A positive result (blue color) after a coupling step indicates incomplete coupling. A negative result (yellow/colorless) after deprotection suggests incomplete Fmoc removal.
-
Test Cleavage: Cleave a small amount of the peptide-resin at intermediate steps to monitor the progress of the synthesis by MS.[9]
-
By identifying the primary type of impurity (truncation vs. deletion), you can narrow down the troubleshooting efforts to either the deprotection or the coupling step.
Troubleshooting Guides
Issue 1: Predominance of Truncated Sequences (Incomplete Deprotection)
Symptoms:
-
Mass spectrometry of the crude product shows significant peaks corresponding to masses lower than the target peptide.
-
A negative Kaiser test (or other amine test) is observed after the deprotection step, indicating that the N-terminal amine is still blocked.
Potential Causes & Solutions with Deuterated Amino Acids:
| Potential Cause | Standard Solution | Considerations for Deuterated Amino Acids |
| Insufficient Deprotection Time | Increase the deprotection time in increments (e.g., from 2+8 min to 2+15 min). | Due to the potential for a slower deprotection rate (KIE), this is a critical parameter to optimize. Consider extending the deprotection time even further than for a non-deuterated analogue, especially if the fluorenyl group of the Fmoc-amino acid is deuterated. |
| Degraded Deprotection Reagent | Use fresh, high-quality piperidine in DMF. | This is a general good practice and is equally important for syntheses with deuterated amino acids. |
| Peptide Aggregation | See "Issue 3: Peptide Aggregation" for detailed solutions. | While not directly caused by deuteration, aggregation can exacerbate incomplete deprotection. Ensure optimal solvent choice and consider aggregation-disrupting strategies. |
Issue 2: Predominance of Deletion Sequences (Poor Coupling Efficiency)
Symptoms:
-
Mass spectrometry of the crude product shows significant peaks with masses corresponding to the target peptide minus one or more amino acids.
-
A positive Kaiser test is observed after the coupling step, indicating the presence of unreacted free amines.
Potential Causes & Solutions with Deuterated Amino Acids:
| Potential Cause | Standard Solution | Considerations for Deuterated Amino Acids |
| Insufficient Coupling Time | Increase the coupling time (e.g., from 1 hour to 2 hours or overnight). | While the KIE is less likely to directly affect the coupling rate, steric hindrance from bulky protecting groups on deuterated amino acids can still be a factor. Extending the coupling time is a good general strategy. |
| Suboptimal Coupling Reagents | Use a more efficient coupling reagent (e.g., switch from DIC/HOBt to HATU or HCTU). Increase the equivalents of amino acid and coupling reagents (e.g., from 3 eq. to 5 eq.). | The choice of coupling reagent is critical. For sterically hindered deuterated amino acids, high-efficiency reagents like HATU are recommended.[9] Consider performing a small-scale test with different coupling reagents to identify the most effective one for your specific deuterated amino acid. |
| Steric Hindrance | For bulky amino acids, perform a "double coupling" by repeating the coupling step with fresh reagents. | This is a highly recommended strategy when incorporating sterically demanding deuterated amino acids. |
| Peptide Aggregation | See "Issue 3: Peptide Aggregation" for detailed solutions. | Aggregation can severely limit the access of activated amino acids to the growing peptide chain. |
Issue 3: Peptide Aggregation
Symptoms:
-
Resin beads clump together and do not swell properly.
-
Slow or incomplete deprotection and coupling reactions, leading to a complex mixture of truncated and deleted sequences.
-
Difficulty in dissolving the crude peptide after cleavage.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Hydrophobic Sequences | - Use a lower-loading resin to increase the distance between peptide chains.- Incorporate "psi-proline" dipeptides or other backbone modifications to disrupt secondary structure formation.[4]- Perform the synthesis at an elevated temperature (e.g., 60°C). |
| Poor Resin Swelling | - Switch to a more suitable solvent that promotes resin swelling (e.g., NMP instead of DMF).[5]- Use a resin with a more flexible linker or a different polymer matrix (e.g., PEG-based resins). |
| Inter/Intra-chain Hydrogen Bonding | - Add chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt hydrogen bonds.- Use solvents known to disrupt secondary structures, such as a small percentage of DMSO in DMF. |
Experimental Protocols
Protocol 1: Kaiser Test (for Primary Amines)
This qualitative test is used to detect the presence of free primary amines on the resin, which can indicate either a complete deprotection step or an incomplete coupling step.[9]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions to the resin beads.
-
Heat the sample at 100°C for 5 minutes.[9]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates the presence of a significant amount of free primary amines (successful deprotection or failed coupling).
-
Yellow/Colorless: Indicates the absence or very low level of free primary amines (successful coupling or failed deprotection).
Protocol 2: Double Coupling for a Difficult or Deuterated Amino Acid
This protocol is recommended when incorporating sterically hindered amino acids, including potentially deuterated ones, or when a previous coupling has been shown to be inefficient.
Procedure:
-
After the initial coupling reaction has completed, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts from the first coupling.
-
Prepare a fresh solution of the same activated amino acid using the same equivalents of amino acid and coupling reagents as in the first coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first, or longer if necessary.
-
After the second coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF before proceeding to the next deprotection step.
Visualizations
Troubleshooting Workflow for Low Yield in SPPS
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Effects of resin swelling and substitution on solid phase synthesis [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Scrambling with Fmoc-L-Val-OH-d8 in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-L-Val-OH-d8 in mass spectrometry-based applications. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on isotopic scrambling.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern when using this compound?
A: Isotopic scrambling refers to the unintentional rearrangement or exchange of isotopes, in this case, the deuterium atoms on the valine side chain with hydrogen atoms from the environment. This can lead to a distribution of masses for the labeled peptide rather than a single, distinct mass, complicating data analysis and potentially leading to inaccurate quantification. While the C-D bonds on the aliphatic side chain of valine are generally stable, scrambling can potentially occur under certain conditions during peptide synthesis or mass spectrometry analysis.
Q2: How can I verify the isotopic purity of my this compound starting material?
A: It is crucial to confirm the isotopic enrichment of your labeled amino acid before beginning synthesis. This can be achieved using high-resolution mass spectrometry (HR-MS) to analyze the free amino acid. The presence and relative abundance of the unlabeled (d0) and partially labeled species should be determined to establish a baseline for your experiments.
Q3: Is the d8 label on this compound stable during standard Fmoc solid-phase peptide synthesis (SPPS)?
A: The deuterium atoms on the valine side chain are covalently bonded to carbon and are considered non-labile. Standard Fmoc SPPS conditions, which involve cycles of basic treatment (for Fmoc deprotection) and acidic treatment (for cleavage from the resin), are generally not harsh enough to cause significant scrambling of these C-D bonds. However, prolonged exposure to very harsh conditions or the presence of certain catalysts could theoretically lead to some exchange, although this is not a commonly reported issue.
Q4: Can isotopic scrambling of valine-d8 occur during mass spectrometry analysis?
A: Yes, there is a potential for gas-phase hydrogen-deuterium (H/D) exchange to occur within the mass spectrometer. This can happen during the electrospray ionization (ESI) process or as a result of collisional activation during tandem mass spectrometry (MS/MS). The extent of this scrambling can be influenced by various instrument parameters such as source temperature, cone voltage, and collision energy.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Problem 1: Unexpected Isotopic Distribution in the Final Peptide
Symptom: The mass spectrum of the purified peptide shows a broader isotopic envelope than expected, with significant peaks corresponding to d7, d6, or other lower deuteration states.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Impure Starting Material | Analyze the this compound raw material by HR-MS to confirm its specified isotopic purity. If the purity is lower than specified, consider this baseline in your data analysis or obtain a new batch of the reagent. |
| In-source H/D Exchange | Optimize ESI source parameters to ensure "soft" ionization. Lower the source temperature and cone/capillary voltage to minimize in-source fragmentation and potential for H/D exchange. |
| Inefficient Deuteration during Synthesis (less likely) | While unlikely for the valine side chain, ensure anhydrous conditions during coupling steps to minimize the presence of proton sources. |
Problem 2: Inconsistent Fragmentation Patterns in MS/MS
Symptom: The MS/MS spectra of the deuterated peptide show unexpected neutral losses or fragment ions that do not correspond to the expected fragmentation of a d8-labeled valine residue.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Collision-Induced Scrambling | Optimize the collision energy (CE) or normalized collision energy (NCE). Start with a lower CE and gradually increase it to achieve sufficient fragmentation for sequencing without inducing excessive scrambling. |
| Alternative Fragmentation Methods | If available, consider using alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), which can sometimes provide cleaner fragmentation patterns with less scrambling for certain peptides. |
| Peptide Sequence Effects | The local chemical environment of the valine residue can influence its fragmentation. Analyze fragmentation patterns of synthetic standards of similar sequences to understand expected behavior. |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for incorporating an amino acid during Fmoc SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (e.g., this compound, 3 equivalents), a coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Wash with dichloromethane (DCM) (3 times).
-
Wash with methanol (3 times).
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: LC-MS/MS Analysis of a Deuterated Peptide
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 µg/µL.
-
Chromatographic Separation:
-
Inject the peptide solution onto a C18 reverse-phase column.
-
Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
A typical gradient might be 5-40% B over 30 minutes.
-
-
Mass Spectrometry Analysis:
-
Acquire data in positive ion mode using an electrospray ionization (ESI) source.
-
Perform a full MS scan to determine the m/z of the precursor ion.
-
Perform data-dependent MS/MS scans on the most abundant precursor ions.
-
Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy to obtain high-quality spectra.
-
Visualizations
Technical Support Center: Matrix Effects in LC-MS/MS with Fmoc-L-Val-OH-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis when using Fmoc-L-Val-OH-d8 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][4] The "matrix" refers to all components within the sample other than the analyte of interest, such as proteins, lipids, salts, and phospholipids.[3][5]
Q2: Why is this compound used as an internal standard, and how does it relate to matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS has nearly identical chemical and physical properties to the analyte of interest.[6] This means it will behave similarly during sample preparation (extraction) and chromatographic separation.[6] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[6][7] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise quantification.[8][9]
Q3: What are the common causes of matrix effects?
A3: Matrix effects are primarily caused by endogenous components of the biological sample that co-elute with the analyte.[5][10] Common culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression in electrospray ionization (ESI).[4]
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI probe, reducing ionization efficiency.
-
Endogenous Metabolites: A high concentration of other small molecules can compete with the analyte for ionization.[1]
-
Proteins and Peptides: Although largely removed during sample preparation, residual amounts can still interfere with the ionization process.[4]
Q4: Can matrix effects vary between different sample lots?
A4: Yes, the composition of a biological matrix can vary significantly from one individual or source to another.[11] Therefore, it is crucial to evaluate matrix effects across multiple lots of the matrix (e.g., plasma from different donors) during method validation to ensure the robustness of the analytical method.[11]
Troubleshooting Guides
Q5: I am observing significant ion suppression for my analyte, but the this compound signal also seems low. What should I do?
A5: This indicates that both your analyte and the internal standard are being affected by the matrix, which is the expected behavior for a co-eluting SIL-IS.
-
Verify Co-elution: Ensure that the chromatographic peaks for your analyte and this compound are perfectly aligned. A slight shift in retention time can cause them to experience different matrix environments, compromising the correction.[7]
-
Assess the Matrix Factor: Quantify the extent of the matrix effect using the post-extraction spike method (see Experimental Protocol 1). If the IS-normalized matrix factor is close to 1.0, the internal standard is effectively compensating for the suppression.[10]
-
Improve Sample Cleanup: If the suppression is severe (e.g., >50%), it can compromise the sensitivity of the assay.[12] Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]
-
Optimize Chromatography: Adjusting the chromatographic gradient or changing the column chemistry can help separate the analyte from the interfering components.[7][13]
Q6: My results show poor reproducibility between replicate injections of the same extracted sample. Could this be a matrix effect?
A6: While matrix effects can contribute to poor reproducibility, especially if the matrix is "dirty," other factors should also be considered.
-
Workflow for Troubleshooting Poor Reproducibility:
Caption: Troubleshooting workflow for poor reproducibility.
-
Explanation: First, rule out instrumental issues such as inconsistent autosampler injections or a dirty ion source. Then, proceed to evaluate the matrix effect. If the matrix effect is inconsistent across different preparations of the same sample, it points to a non-robust sample preparation method that needs optimization.
Q7: I see a shift in the retention time of my analyte in biological samples compared to the standard in a pure solvent. Why is this happening?
A7: This phenomenon can be caused by matrix components interacting with the analyte or the stationary phase of the LC column.[8] This can alter the retention behavior of the analyte.[8] Crucially, you should check if the retention time of this compound shifts to the same extent. A well-behaving SIL-IS should experience the same retention time shift, ensuring that it still co-elutes with the analyte and provides accurate correction.[8] If the shift is significant and affects peak shape or separation from interferences, re-optimization of the chromatographic method is recommended.
Quantitative Data Summary
The following tables illustrate how to calculate and present data for a matrix effect assessment.
Table 1: Matrix Factor and Recovery Calculation
| Sample Set | Description | Analyte Peak Area (A) | IS Peak Area (B) | Analyte/IS Ratio (A/B) |
| Set 1 | Analyte + IS in Neat Solution | 1,250,000 | 2,500,000 | 0.50 |
| Set 2 | Post-extraction Spike in Matrix | 980,000 | 1,950,000 | 0.50 |
| Set 3 | Pre-extraction Spike in Matrix | 850,000 | 1,700,000 | 0.50 |
Table 2: Assessment of Matrix Effect and Process Efficiency
| Parameter | Calculation | Result | Interpretation |
| Matrix Factor (MF) - Analyte | (Analyte Area in Set 2) / (Analyte Area in Set 1) | 0.78 | Indicates 22% ion suppression for the analyte. |
| Matrix Factor (MF) - IS | (IS Area in Set 2) / (IS Area in Set 1) | 0.78 | Indicates 22% ion suppression for the IS. |
| IS-Normalized Matrix Factor | (Analyte/IS Ratio in Set 2) / (Analyte/IS Ratio in Set 1) | 1.00 | This compound perfectly compensates for the matrix effect. |
| Recovery (RE) | (Analyte Area in Set 3) / (Analyte Area in Set 2) | 0.87 | 87% of the analyte was recovered during sample extraction. |
| Process Efficiency (PE) | (Analyte Area in Set 3) / (Analyte Area in Set 1) | 0.68 | The overall process efficiency is 68% (combination of matrix effect and recovery). |
Experimental Protocols
Experimental Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This method, adapted from Matuszewski et al., quantitatively determines the extent of ion suppression or enhancement.[5]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare standards at low, medium, and high concentrations by spiking the analyte and this compound into the mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike the resulting extract with the analyte and this compound to the same concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and this compound before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor and Recovery: Use the peak areas to calculate the parameters as described in Table 2.
Caption: Workflow for the Post-Extraction Spike method.
Experimental Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This experiment helps to identify at which retention times ion suppression or enhancement occurs.[7][14]
-
Setup:
-
Infuse a standard solution of the analyte and this compound at a constant flow rate into the MS source, post-column, using a T-junction. This will generate a stable baseline signal.
-
Set up the LC to inject an extracted blank matrix sample.
-
-
Experiment:
-
Start the infusion and allow the MS signal to stabilize.
-
Inject the extracted blank matrix sample onto the LC column.
-
-
Analysis:
-
Monitor the baseline signal of the infused analyte/IS. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
-
Compare the retention time of your analyte's chromatographic peak with the regions of suppression/enhancement to determine if they overlap.
Caption: Experimental setup for Post-Column Infusion.
-
References
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. myadlm.org [myadlm.org]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of Fmoc-L-Val-OH-d8
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of Fmoc-L-Val-OH-d8 during peptide coupling reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral amino acid, such as L-Valine, loses its stereochemical integrity, resulting in a mixture of both the L- and D-enantiomers. During peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain, forming undesirable diastereomers. These impurities can be challenging to separate and may significantly alter the biological activity and pharmacological properties of the final peptide.
Q2: Why is this compound particularly relevant to studies of racemization?
A2: Fmoc-L-Val-OH is a sterically hindered amino acid, which can make peptide bond formation slower and potentially increase the risk of racemization under suboptimal conditions. The deuterated form, this compound, is often used in metabolic labeling studies and for pharmacokinetic analysis. While deuteration at the alpha-carbon has been shown to decrease the rate of racemization for some amino acids like asparagine, it is crucial to employ coupling conditions that minimize any potential for loss of stereochemical purity.
Q3: What are the primary mechanisms of racemization during peptide coupling?
A3: There are two main pathways for racemization during the activation and coupling of Nα-protected amino acids:
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Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Fmoc-amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component can occur from either face of the planar ring, yielding a mixture of L- and D-peptides.
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Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Reprotonation of this enolate can occur from either side, resulting in racemization. This pathway is more prevalent under strongly basic conditions.
Q4: Which factors influence the extent of racemization during the coupling of this compound?
A4: Several factors can impact the degree of racemization:
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Coupling Reagents: The choice of coupling reagent significantly affects the reactivity of the activated amino acid and its propensity for racemization.
-
Base: The type and concentration of the base used are critical. Stronger and less sterically hindered bases tend to promote racemization.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the rate of side reactions, including racemization.
Troubleshooting Guide: Minimizing Racemization of this compound
This guide provides solutions to common problems encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Valine diastereomer detected in the final peptide. | Use of a highly activating coupling reagent without a racemization suppressant. | Switch to a coupling reagent known for low racemization, such as COMU or DEPBT. When using carbodiimides like DIC, always include an additive like OxymaPure®.[1][2][3] |
| Use of a strong, non-hindered base like DIPEA. | Replace DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIPEA) in combination with an additive.[4][5] | |
| Elevated coupling temperature. | Perform the coupling reaction at a lower temperature, for example, at 0°C or room temperature. Avoid prolonged heating. | |
| Incomplete coupling of the sterically hindered this compound. | Insufficient activation or short coupling time. | Use a highly efficient coupling reagent like HATU or COMU.[6] Increase the coupling time or perform a double coupling. |
| Aggregation of the growing peptide chain. | Switch to a more solvating solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent. | |
| Difficulty in separating the D-Valine diastereomer during purification. | Similar retention times of the desired peptide and the diastereomeric impurity. | Optimize the HPLC purification gradient. If separation is still challenging, consider using a different stationary phase or an alternative chromatographic technique. |
Data Presentation: Comparison of Coupling Reagents and Additives
While specific quantitative data for the racemization of this compound is not extensively published, the following table provides a summary of racemization levels observed for other sterically hindered or racemization-prone amino acids with various coupling reagents and additives. This data can serve as a valuable guide for selecting the optimal conditions for coupling this compound.
| Coupling Reagent/Additive | Base | Amino Acid | % D-Isomer Formation | Reference(s) |
| HBTU | DIPEA | Fmoc-Phg-OH | High | [7] |
| HATU | DIPEA | Fmoc-Phg-OH | Moderate | [7] |
| COMU | TMP | Fmoc-Phg-OH | < 2% | [3] |
| DEPBT | DMP | Fmoc-Phg-OH | < 2% | [3] |
| DIC/HOBt | - | Z-Phe-Val-OH | 14.8% | [8] |
| DIC/HOAt | - | Z-Phe-Val-OH | 5.9% | [8] |
| DIC/OxymaPure® | - | Z-Phe-Val-OH | 7.7% | [8] |
Note: Phg (Phenylglycine) is known to be highly susceptible to racemization. The data suggests that the combination of a modern uronium salt coupling reagent like COMU with a hindered base like TMP is highly effective at suppressing racemization. For carbodiimide-mediated couplings, the use of additives like HOAt or OxymaPure® is crucial.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for this compound using COMU and Collidine
This protocol is designed to minimize racemization during the coupling of the sterically hindered this compound.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
2,4,6-Collidine (TMP)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to expose the N-terminal amine. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and COMU (3 equivalents) in DMF.
-
Coupling Reaction: Add 2,4,6-collidine (6 equivalents) to the activated amino acid solution and immediately add the mixture to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove any excess reagents and byproducts.
Protocol 2: Quantification of Valine Racemization by Chiral HPLC
This protocol describes a general method for determining the percentage of D-Valine in a synthetic peptide after acid hydrolysis and derivatization.
Materials:
-
Lyophilized peptide
-
6 M HCl
-
Derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine)
-
Chiral HPLC column (e.g., C18 column for derivatized amino acids)
-
HPLC system with a UV or fluorescence detector
-
Standards of L-Valine and D-Valine
Procedure:
-
Acid Hydrolysis: Hydrolyze a known amount of the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: After hydrolysis, evaporate the acid and derivatize the resulting amino acid mixture with a suitable chiral derivatizing agent according to the manufacturer's protocol.
-
Chiral HPLC Analysis:
-
Inject the derivatized sample onto a chiral HPLC column.
-
Separate the diastereomeric derivatives using an appropriate mobile phase gradient.
-
Detect the derivatives using a UV or fluorescence detector.
-
-
Quantification:
-
Run derivatized standards of L-Valine and D-Valine to determine their retention times.
-
Integrate the peak areas of the L- and D-Valine derivatives in the peptide sample.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Val) / (Area(L-Val) + Area(D-Val))] x 100
-
Visualizations
Racemization Mechanisms
Caption: The two primary pathways for racemization during peptide coupling.
Experimental Workflow for Minimizing Racemization
Caption: A logical workflow for minimizing racemization of this compound.
References
- 1. oxymapure.com [oxymapure.com]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
Fmoc-L-Val-OH-d8 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fmoc-L-Val-OH-d8 in various solvents. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other Fmoc-protected amino acids, is generally stable under acidic and neutral conditions. However, it is highly sensitive to basic conditions, which lead to the cleavage of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group.[1][2] The stability can also be affected by prolonged storage in solution and exposure to high temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[3] Once in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for one month to minimize degradation from repeated freeze-thaw cycles.[3] It is also advisable to store the compound desiccated and protected from light.[4][5]
Q3: In which solvents is this compound soluble and what are the implications for stability?
A3: this compound is readily soluble in common solvents used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6] It also has high solubility in dimethyl sulfoxide (DMSO).[3] While solubility in these solvents is excellent, prolonged storage in solution, especially in DMF and NMP, can lead to gradual degradation of the Fmoc-amino acid.[1] Dichloromethane (DCM) is a less common solvent for dissolving Fmoc-amino acids due to lower polarity and solubility for many of them.[1]
Summary of this compound Stability in Common Solvents
| Solvent | Stability Profile | Key Considerations |
| N,N-Dimethylformamide (DMF) | Good short-term stability. Degradation can occur over time.[1] | Commonly used for coupling reactions. Solutions should be prepared fresh. |
| N-Methyl-2-pyrrolidone (NMP) | Similar to DMF, good for immediate use.[1] | An alternative to DMF, but similar precautions regarding solution stability apply. |
| Dimethyl Sulfoxide (DMSO) | High solubility.[3] Can be used for stock solutions. | Thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120°C).[7] |
| Dichloromethane (DCM) | Limited solubility for many Fmoc-amino acids.[1] | Primarily used for washing steps in peptide synthesis. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on stability-related problems.
Problem 1: Premature Fmoc-deprotection during peptide synthesis.
-
Possible Cause A: Basic impurities in solvents, particularly DMF. DMF can degrade over time to form dimethylamine, a weak base that can cause premature deprotection.
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Solution A: Use high-purity, fresh DMF for all steps of peptide synthesis. If unsure about the quality, consider using a freshly opened bottle or purifying the DMF.
-
Possible Cause B: Extended reaction times for coupling steps.
-
Solution B: Optimize coupling times. For standard couplings, 30-60 minutes is typically sufficient. For difficult couplings, consider using a more potent activating agent rather than excessively long reaction times.
Problem 2: Incomplete coupling reaction involving this compound.
-
Possible Cause A: Poor solubility of this compound in the reaction solvent. While generally soluble in DMF and NMP, precipitation can occur if the concentration is too high or if the resin is not adequately swollen.
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Solution A: Ensure the resin is fully swollen in the reaction solvent before adding the activated amino acid.[8] Prepare the this compound solution at a concentration known to be soluble and ensure it is fully dissolved before adding it to the reaction vessel.
-
Possible Cause B: Degradation of this compound in solution prior to use.
-
Solution B: Prepare solutions of this compound immediately before use. Avoid using stock solutions that have been stored for extended periods at room temperature.[1]
Problem 3: Unexpected side products observed during mass spectrometry analysis.
-
Possible Cause A: Epimerization (racemization) of the valine residue. This can be promoted by certain bases and prolonged exposure to basic conditions.
-
Solution A: Minimize the time the peptide is exposed to the deprotection solution (e.g., piperidine in DMF). Use the recommended concentration of piperidine (typically 20%) and appropriate deprotection times (usually a few minutes).[9]
-
Possible Cause B: Formation of piperidide adducts. This can occur as a side reaction during the Fmoc deprotection step.[2]
-
Solution B: Ensure thorough washing of the resin after the deprotection step to completely remove piperidine and the dibenzofulvene-piperidine adduct.[2]
Experimental Protocols and Visualizations
Experimental Workflow for Assessing this compound Stability
This workflow outlines a general procedure to assess the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for stability testing of this compound.
Troubleshooting Logic for Incomplete Coupling Reactions
This diagram illustrates a logical approach to troubleshooting incomplete coupling reactions involving this compound.
Caption: Troubleshooting flowchart for incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Valine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-7784-0.5 [isotope.com]
- 5. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. chimia.ch [chimia.ch]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Aggregation Issues in Peptides Containing Fmoc-L-Val-OH-d8
This technical support center provides troubleshooting guides and Frequently Asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during solid-phase peptide synthesis (SPPS) involving Fmoc-L-Val-OH-d8.
Troubleshooting Guide
Problem: Signs of Aggregation During Synthesis
Users may observe one or more of the following signs of on-resin peptide aggregation:
-
Reduced Resin Swelling: The peptide-resin volume noticeably decreases.
-
Slow or Incomplete Coupling/Deprotection: Reactions require extended times or do not reach completion, as indicated by monitoring tests (e.g., Kaiser test).
-
Physical Clumping: The resin beads stick together.
-
Altered Flow Characteristics: In automated synthesizers, pressure increases may be observed.
Troubleshooting Workflow
This workflow outlines a systematic approach to diagnosing and mitigating aggregation issues when incorporating this compound.
Technical Support Center: Purification of Fmoc-L-Val-OH-d8 Labeled Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides labeled with Fmoc-L-Val-OH-d8.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your deuterated peptide.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Labeled Peptide | Incomplete coupling of this compound during synthesis. | Optimize coupling time and use a more efficient coupling reagent like HATU/HOAt.[1] Consider double coupling for the labeled amino acid. |
| Premature Fmoc group removal. | Ensure complete neutralization after the previous deprotection step. Use 20% piperidine in DMF for a controlled deprotection time.[1][2] | |
| Loss of peptide during cleavage from the resin. | Use an appropriate cleavage cocktail for your resin type (e.g., TFA with scavengers).[3] Minimize the volume of the cleavage cocktail to facilitate precipitation. | |
| Suboptimal HPLC purification conditions. | Optimize the HPLC gradient to ensure good separation of the target peptide from impurities.[2][4] Check and adjust the pH of the mobile phase. | |
| Co-elution of Labeled and Unlabeled Peptide | Insufficient resolution of the HPLC column. | Use a high-resolution C18 column with a smaller particle size (e.g., < 5 µm).[2] |
| Inadequate HPLC gradient. | Employ a shallower gradient around the elution time of your peptide to improve separation.[4] | |
| Similar hydrophobicity of labeled and unlabeled peptides. | While the d8 label has a minimal effect on hydrophobicity, a very shallow gradient is crucial. Consider a different stationary phase if co-elution persists. | |
| Poor Peak Shape in HPLC Chromatogram | Sample overload on the HPLC column. | Reduce the amount of crude peptide injected onto the column. |
| Inappropriate sample solvent. | Dissolve the crude peptide in the initial mobile phase A (e.g., 0.1% TFA in water) to ensure proper binding to the column.[2] | |
| Presence of secondary structures. | Add organic modifiers like acetonitrile or isopropanol to the sample solvent to disrupt secondary structures. Consider increasing the column temperature.[5] | |
| Unexpected Mass in Mass Spectrometry Analysis | Incomplete removal of protecting groups. | Extend the cleavage time or use a stronger cleavage cocktail with appropriate scavengers. |
| Oxidation of sensitive residues (e.g., Met, Cys, Trp). | Add scavengers like TIS (triisopropylsilane) or EDT (ethanedithiol) to the cleavage cocktail.[3] | |
| Presence of deletion sequences. | Optimize coupling efficiency during synthesis to minimize the formation of shorter peptide fragments.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass difference between my d8-labeled valine peptide and its unlabeled counterpart?
A1: The deuterium (d) atom has a mass of approximately 2.014 Da, while a proton (h) has a mass of approximately 1.008 Da. With eight deuterium atoms replacing eight protons in the valine side chain, you should expect a mass increase of approximately 8 Da in your labeled peptide compared to the unlabeled version. High-resolution mass spectrometry is recommended to confirm the isotopic purity.[6]
Q2: Will the this compound label significantly alter the retention time of my peptide during RP-HPLC?
A2: Generally, deuterium labeling has a minimal effect on the hydrophobicity and therefore the retention time of a peptide in reverse-phase HPLC. However, very subtle shifts may be observed. The large, hydrophobic Fmoc group, if still attached ("Fmoc-on" purification), will dominate the retention behavior, leading to a significantly longer retention time compared to the deprotected peptide.[5]
Q3: What are the best initial screening conditions for purifying my this compound labeled peptide?
A3: A good starting point for most peptides is a C18 reverse-phase column with a linear gradient of water/acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[2][4] A typical gradient would be 5-65% acetonitrile over 30 minutes.[2] Monitor the elution at 220 nm for the peptide backbone and 301 nm if you are purifying with the Fmoc group attached.[3]
Q4: How can I confirm the isotopic enrichment of my purified peptide?
A4: High-resolution mass spectrometry is the best method to determine isotopic enrichment. You should see a distribution of isotopic peaks, and the most abundant peak should correspond to the mass of your fully d8-labeled peptide. The absence or very low intensity of a peak corresponding to the unlabeled peptide indicates high isotopic purity.[6]
Q5: Can I use the same purification strategy for a peptide with the Fmoc group removed?
A5: Yes, but the retention time will be significantly shorter after the removal of the hydrophobic Fmoc group. You will need to adjust your HPLC gradient accordingly, likely starting with a lower percentage of organic solvent.
Experimental Protocols
Reverse-Phase HPLC (RP-HPLC) for a Crude Peptide Labeled with this compound
This protocol outlines a general method for the purification of a deuterated peptide after cleavage from the solid-phase resin.
-
Sample Preparation:
-
After cleavage and precipitation, dissolve the crude peptide pellet in a minimal amount of a suitable solvent. For RP-HPLC, dissolving the sample in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) is recommended.[2] A typical concentration is 1-5 mg/mL.
-
Centrifuge the sample to remove any insoluble material before injection.
-
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is standard for peptide purification.[4] Dimensions will vary based on the amount of peptide to be purified (e.g., 10 x 250 mm for semi-preparative).
-
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | Dependent on column dimensions (e.g., 4 mL/min for a 10 mm ID column) |
| Detection Wavelength | 220 nm (for peptide backbone) and 280 nm (if aromatic residues are present) |
| Column Temperature | Room temperature or slightly elevated (e.g., 30-40 °C) |
| Injection Volume | Dependent on column loading capacity |
| Gradient | 5-65% Solvent B over 30-60 minutes (this should be optimized for each peptide) |
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks in the chromatogram.
-
Analyze the collected fractions by analytical HPLC to check for purity and by mass spectrometry to confirm the identity and isotopic labeling of the desired peptide.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.
-
Visualizations
References
Validation & Comparative
Validation of Fmoc-L-Val-OH-d8 as an Internal Standard for Accurate Quantification of L-Valine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Performance and Application
In the landscape of bioanalysis and drug development, the precise quantification of amino acids is paramount for understanding pharmacokinetics, monitoring disease states, and ensuring the quality of therapeutic proteins. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. A critical component of a robust LC-MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comprehensive validation overview of Fmoc-L-Val-OH-d8 as a deuterated internal standard for the accurate quantification of L-valine and compares its expected performance with other potential internal standards.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] this compound, a deuterated analog of the analyte of interest (L-valine) derivatized with the fluorenylmethyloxycarbonyl (Fmoc) group, is an ideal candidate for an internal standard. The Fmoc group enhances chromatographic retention on reverse-phase columns and improves ionization efficiency. The deuterium labeling ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, while being distinguishable by mass spectrometry.[1]
Comparative Performance of Internal Standards
The choice of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. While an ideal internal standard is a stable isotope-labeled version of the analyte, other options are sometimes employed. Here, we compare the expected performance of this compound with a structural analog internal standard and a non-related internal standard.
| Internal Standard Type | Analyte | Expected Linearity (R²) | Expected Accuracy (% Bias) | Expected Precision (% RSD) | Matrix Effect Compensation |
| This compound (Deuterated) | L-Valine | > 0.995 | < 5% | < 5% | Excellent |
| Fmoc-L-Isoleucine (Structural Analog) | L-Valine | > 0.99 | < 10% | < 10% | Good |
| Pregabalin (Non-related) | L-Valine | > 0.98 | < 15% | < 15% | Poor |
Table 1: Expected performance comparison of different internal standards for the quantification of L-Valine. The data presented is a representative expectation based on typical LC-MS/MS method validation results for amino acid analysis.
Experimental Protocols
A detailed methodology for the validation of an LC-MS/MS method for L-valine using this compound as an internal standard is presented below. This protocol is based on established methods for amino acid analysis in biological matrices.[3][4]
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is employed to extract L-valine from biological matrices such as plasma or serum.
-
Step 1: Aliquot 50 µL of the sample (plasma, serum, etc.) into a microcentrifuge tube.
-
Step 2: Add 150 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing this compound at a fixed concentration.
-
Step 3: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Step 4: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Step 5: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[3] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources.
-
Linearity and Range: The relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using at least six non-zero standards, and the coefficient of determination (R²) should be > 0.99.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at a minimum of four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. This is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage stability).
Conclusion
The use of a stable isotope-labeled internal standard is crucial for developing a robust and reliable LC-MS/MS method for the quantification of L-valine. This compound serves as an excellent internal standard due to its chemical and physical similarity to the derivatized analyte, ensuring that it effectively compensates for variations in sample preparation and instrument response. The validation data, although hypothetical, is based on the performance of similar methods and demonstrates that a method using this compound can achieve the high standards of accuracy, precision, and reliability required in regulated bioanalysis. For researchers in drug development and other scientific fields, employing this compound as an internal standard can significantly enhance the quality and confidence in their quantitative amino acid analysis.
References
- 1. iroatech.com [iroatech.com]
- 2. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Fmoc-L-Val-OH-d8 for Quantitative Amino Acid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amino acids, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of the performance of Fmoc-L-Val-OH-d8, a deuterated stable isotope-labeled internal standard, with other common internal standards used in liquid chromatography-mass spectrometry (LC-MS) based methods. The use of stable isotope-labeled internal standards is widely regarded as the gold standard in quantitative bioanalysis as they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for analytical variability.[1]
This guide presents available quantitative data, detailed experimental protocols, and visual workflows to assist in the selection of the most suitable internal standard for your analytical needs.
Quantitative Performance Comparison
Stable isotope-labeled internal standards like this compound are preferred for their ability to provide the highest levels of accuracy and precision in LC-MS-based quantification.[2] While specific head-to-head validation data for this compound against a wide array of other internal standards is not extensively published in a single study, the principles of isotope dilution mass spectrometry and data from studies using analogous standards provide a strong basis for performance expectation.
One study comparing the quantification of Fmoc-derivatized amino acids found that using a structural analog, L-norvaline, as an internal standard yielded very similar results to using a suite of deuterated amino acid internal standards.[3] The reported intraday and interday precision for the quantification of most amino acids was below a 10% relative standard deviation (RSD), demonstrating the robustness of the Fmoc-derivatization method in combination with appropriate internal standardization.[3]
Table 1: Comparison of Expected Performance Characteristics of Internal Standards for Valine Quantification
| Performance Metric | This compound (Deuterated) | L-Norvaline (Structural Analog) |
| Accuracy | Expected to be very high, effectively corrects for matrix effects and extraction variability. | Good, but may be less accurate if its extraction recovery or ionization efficiency differs from valine. |
| Precision | Expected to be very high, with low %RSD. | Generally good, with precision reported to be <10% RSD for Fmoc-derivatized amino acids.[3] |
| Chromatographic Co-elution | Co-elutes with unlabeled Fmoc-L-Val-OH. | Elutes at a different retention time than Fmoc-L-Val-OH. |
| Matrix Effect Compensation | Excellent, as it experiences the same ionization suppression or enhancement as the analyte. | May not fully compensate for matrix effects if it elutes at a different time. |
| Cost & Availability | Generally higher cost and may have more limited availability. | Lower cost and more readily available. |
Experimental Protocols
This section provides a detailed methodology for the quantification of valine in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation and Protein Precipitation
-
Aliquoting: To 100 µL of the plasma sample, add 10 µL of the this compound internal standard working solution at a known concentration.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
Fmoc-Cl Derivatization
-
Buffering: To the supernatant, add 150 µL of 0.4 M borate buffer (pH 9.0).[4]
-
Derivatization Reagent: Add 300 µL of a 3.0 mM solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in acetonitrile.[4]
-
Incubation: Vortex the mixture and incubate at room temperature for 20 minutes.[4]
-
Reaction Quenching: To stop the derivatization reaction, add 50 µL of 1-adamantanamine (ADAM) solution.[4]
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the Fmoc-derivatized amino acids.
-
Flow Rate: A typical flow rate of 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Fmoc-L-Val-OH: To be determined based on the specific instrument and optimization.
-
MRM Transition for this compound: To be determined based on the specific instrument and optimization, accounting for the mass shift due to deuterium labeling.
-
Workflow and Logic Diagrams
Caption: Experimental workflow for amino acid quantification.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. lcms.cz [lcms.cz]
- 3. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to Isotopically Labeled Valine Standards: Fmoc-L-Val-OH-d8 vs. 13C and 15N Analogs
In the realms of proteomics, metabolomics, and drug development, the use of stable isotope-labeled compounds is indispensable for accurate quantification and tracking of molecules.[1] This guide provides a comprehensive comparison of Fmoc-L-Val-OH-d8 with its carbon-13 (13C) and nitrogen-15 (15N) labeled counterparts. This objective analysis, supported by representative experimental data and protocols, is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting an appropriate internal standard for their applications.
Stable isotope dilution mass spectrometry (MS) is a gold standard for quantitative analysis, and the choice of the isotopic label can significantly influence experimental outcomes. While deuterated (d8) standards are often more readily available and cost-effective, 13C and 15N labeled standards can offer superior analytical performance in certain applications.
Physical and Chemical Properties
The physical properties of the different isotopically labeled Fmoc-L-Val-OH standards are largely similar, with minor variations in molecular weight due to the mass of the incorporated isotopes. These differences are fundamental to their utility in mass spectrometry-based quantification.
| Property | Fmoc-L-Val-OH (Unlabeled) | This compound | Fmoc-L-Val-OH-13C5,15N | Fmoc-L-Val-OH-13C5 | Fmoc-L-Val-OH-15N |
| Molecular Formula | C20H21NO4 | C20H13D8NO4 | C15¹³C5H21¹⁵NO4 | C15¹³C5H21NO4 | C20H21¹⁵NO4 |
| Molecular Weight | 339.39 g/mol [2] | 347.43 g/mol [3][4] | 344.35 g/mol [5] | Not directly available | Not directly available |
| Mass Shift (vs. Unlabeled) | - | +8 | +5 | +5 | +1 |
| Melting Point | 143-145 °C[6][7] | 143-145 °C[3] | Not available | Not available | Not available |
| Isotopic Purity | Not applicable | >98 atom % D[3] | >98 atom % 13C, >98 atom % 15N | Not available | >98 atom % 15N[8][9] |
Performance in Quantitative Mass Spectrometry
The primary distinction in performance between deuterated and heavy-atom (13C, 15N) labeled standards lies in their chromatographic behavior and stability.[10]
Chromatographic Co-elution:
-
13C and 15N Standards: These standards have nearly identical physicochemical properties to their unlabeled counterparts, resulting in perfect co-elution during liquid chromatography (LC).[10] This is a critical advantage as it ensures that the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.
-
This compound: Deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the unlabeled analyte.[3][11][12] This "isotope effect" is due to the C-D bond being slightly stronger and less polar than the C-H bond. This separation can lead to differential ion suppression or enhancement, potentially compromising quantitative accuracy.
Isotopic Stability:
-
13C and 15N Standards: The isotopes are integrated into the carbon and nitrogen backbone of the molecule, making them highly stable and not susceptible to exchange.
-
This compound: While the deuterium atoms in this compound are on the valine side chain and generally stable, there is a theoretical potential for back-exchange with protons from the solvent, particularly under certain pH or temperature conditions during sample preparation or analysis.
Representative Quantitative Data in LC-MS/MS Analysis
The following table summarizes typical performance characteristics observed when using these different internal standards in a hypothetical LC-MS/MS experiment for the quantification of Fmoc-L-Val-OH.
| Parameter | This compound | Fmoc-L-Val-OH-13C5,15N |
| Retention Time Shift (vs. Unlabeled) | 0.1 - 0.3 minutes earlier | No significant shift |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Precision (%RSD) | < 15% | < 10% |
| Potential for Isotopic Exchange | Low, but possible | Negligible |
| Cost-Effectiveness | Generally higher | Generally lower |
Experimental Protocols
1. Monitoring Peptide Synthesis Coupling Efficiency
This protocol outlines a method to assess the coupling efficiency of Fmoc-L-Val-OH in solid-phase peptide synthesis (SPPS) using an isotopically labeled analog as an internal standard.
-
Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with a 20% piperidine in DMF solution.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Val-OH and a coupling agent (e.g., HBTU) in DMF.
-
Add a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and allow it to react.
-
-
Cleavage and Analysis:
-
After the coupling reaction, take a small aliquot of the resin.
-
Cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Add a known concentration of the isotopically labeled Fmoc-L-Val-OH standard (d8, 13C, or 15N).
-
Analyze the sample by LC-MS/MS to determine the ratio of unlabeled (newly coupled) to labeled Fmoc-L-Val-OH, which reflects the coupling efficiency.
-
2. SILAC-based Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for comparative proteomics.[13][14][15]
-
Cell Culture and Labeling:
-
Culture two populations of cells. One in "light" medium containing natural L-valine, and the other in "heavy" medium where L-valine is replaced with a 13C or 15N labeled L-valine.
-
Allow the cells to grow for several passages to ensure complete incorporation of the labeled amino acid into the proteome.
-
-
Experimental Treatment: Apply the desired experimental conditions to one or both cell populations.
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" samples.
-
Digest the protein mixture into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution mass spectrometry.
-
Data Analysis: The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Valine Metabolism and Signaling
Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism.[1][16][17] Its catabolic pathway involves several enzymatic steps, ultimately leading to the production of succinyl-CoA, which enters the citric acid cycle.[18][19][20] Understanding this pathway is important for metabolic studies where isotopically labeled valine is used as a tracer.
Caption: Simplified diagram of the valine catabolism pathway.
Experimental Workflow for Comparative Analysis
The following workflow illustrates a typical experiment to compare the performance of different isotopically labeled standards.
Caption: Workflow for comparing isotopically labeled internal standards.
Conclusion
The choice between this compound and its 13C or 15N labeled analogs depends on the specific requirements of the analytical method. For applications demanding the highest level of accuracy and precision, 13C and/or 15N labeled standards are the preferred choice due to their co-elution with the unlabeled analyte and negligible risk of isotope exchange. However, for many routine applications, the more readily available and cost-effective deuterated standards can provide acceptable performance, provided that potential chromatographic isotope effects are carefully evaluated and addressed during method development and validation. Ultimately, the selection of an internal standard should be based on a thorough understanding of the analytical goals and the potential trade-offs between cost and performance.
References
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. benchchem.com [benchchem.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. Novel approach for peptide quantitation and sequencing based on 15N and 13C metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 14. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 15. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. Valine - Wikipedia [en.wikipedia.org]
- 17. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range of Detection in Quantitative Amino Acid Analysis
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is fundamental to myriad applications, from proteomics and metabolomics to pharmaceutical quality control. The choice of analytical methodology significantly impacts the accuracy, sensitivity, and linear range of these measurements. This guide provides an objective comparison of common derivatization-based methods for amino acid analysis, with a special focus on the context in which isotopically labeled standards like Fmoc-L-Val-OH-d8 are employed.
This compound, a deuterium-labeled form of Fmoc-L-Valine, is not typically used to generate a standard curve for detection. Instead, it serves as an invaluable internal standard in mass spectrometry-based methods.[1] Its chemical similarity to the non-labeled analyte ensures it behaves almost identically during sample preparation, chromatography, and ionization.[1] However, its increased mass allows it to be distinguished by the mass spectrometer.[1] This co-elution and differential mass detection enable precise quantification by correcting for variability in sample extraction, injection volume, and matrix effects, thereby enhancing the accuracy and reliability of the quantification of the native amino acid.[2]
This guide, therefore, compares the performance of analytical methods where this compound would be an ideal internal standard—namely, LC-MS with derivatization—against other widely-used HPLC-based methods employing different derivatizing agents.
Comparison of Quantitative Performance
The selection of a derivatization agent is critical for achieving the desired sensitivity and linear range in amino acid analysis. The following table summarizes the quantitative performance of common derivatization methods.
| Derivatization Agent | Method | Linearity Range (Concentration) | Correlation Coefficient (R²) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |
| Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) | HPLC-UV/FLD | 1 - 200 µM | > 0.994 | LOQ: 2.5 - 10 pmol |
| OPA (o-phthalaldehyde) | HPLC-FLD | 0.2 - 20 pmol | > 0.99 (calculated) | 21 - 49 fmol/µL |
| Dansyl Chloride | HPLC-UV/FLD | 0.05 - 0.5 mmol/L | > 0.999 | Low picomole to femtomole range |
| PITC (Phenylisothiocyanate) | HPLC-UV | 0.5 - 500 µg/mL | Not specified | Picomole quantities |
| AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | LC-MS | Not specified | Not specified | LOQ: ≤2.5 µmol/L |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for selecting the appropriate method for a specific application.
Fmoc-Cl Derivatization for HPLC Analysis
This pre-column derivatization method is suitable for both primary and secondary amino acids, yielding stable derivatives detectable by UV or fluorescence.[3][4]
-
Sample Preparation: If analyzing a protein, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids.
-
Reconstitution: Dissolve the dried amino acid sample in a suitable buffer, such as a borate buffer at pH 9.0.
-
Derivatization:
-
Quenching: Add a quenching reagent like adamantanamine to react with the excess Fmoc-Cl.
-
HPLC Analysis:
-
Inject the derivatized sample into an RP-HPLC system equipped with a C18 column.
-
Separate the Fmoc-amino acids using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the derivatives using a UV detector at 262 nm or a fluorescence detector with excitation at 254 nm and emission at 313 nm.[3][5]
-
LC-MS Workflow with Deuterated Internal Standard
The use of a deuterated internal standard like this compound is a hallmark of robust quantitative mass spectrometry.
Caption: Workflow for amino acid quantification using LC-MS with a deuterated internal standard.
Dansyl Chloride Derivatization Protocol
This method produces highly fluorescent derivatives, offering excellent sensitivity.[6]
-
Sample Preparation: Prepare the amino acid sample as described for the Fmoc-Cl method.
-
Reconstitution: Dissolve the dried sample in a suitable buffer (e.g., 40 mM lithium carbonate, pH 9.5).
-
Derivatization:
-
Add a solution of dansyl chloride in acetone to the amino acid sample.
-
Incubate the mixture in the dark, for instance, at 60°C for 60 minutes.[6]
-
-
Quenching: Add a solution of ammonium hydroxide or methylamine to consume excess dansyl chloride.[6]
-
HPLC Analysis:
-
Inject the sample into an RP-HPLC system with a C18 column.
-
Separate the dansyl-amino acids using a gradient elution.
-
Detect the derivatives with a fluorescence detector (e.g., excitation at 324 nm, emission at 559 nm for dansyl glycine) or a UV detector.[7]
-
OPA (o-phthalaldehyde) Derivatization Protocol
OPA is a popular reagent for the derivatization of primary amino acids, known for its speed and sensitivity.[8]
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a buffer (e.g., potassium tetraborate) and adding a thiol such as 3-mercaptopropionic acid (3-MPA).[9]
-
Automated Derivatization: In modern HPLC systems, the derivatization is often automated in the autosampler.
-
The sample is mixed with the OPA reagent.
-
After a short incubation (e.g., 30 minutes), the reaction mixture is injected onto the column.[9]
-
-
HPLC Analysis:
-
Separate the derivatives on a C18 column using a gradient elution.
-
Use a fluorescence detector for detection, with excitation around 340 nm and emission around 455 nm.[3]
-
PITC (Phenylisothiocyanate) Derivatization Protocol
Also known as Edman's reagent, PITC reacts with both primary and secondary amino acids to form stable derivatives.[10]
-
Sample Drying: Dry the amino acid standard or sample in a test tube.
-
Derivatization:
-
Reconstitution: Dissolve the resulting PTC-amino acids in a suitable analysis solvent.
-
HPLC Analysis:
-
Analyze the sample using RP-HPLC with a C18 column.
-
Detect the PTC derivatives with a UV detector at 254 nm.[10]
-
Signaling Pathways and Logical Relationships
The choice of an analytical method for amino acid quantification often depends on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or the analysis of complex matrices. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an amino acid quantification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jascoinc.com [jascoinc.com]
- 9. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Cross-Validation of Analytical Methods for Fmoc-L-Valine Quantification: A Comparative Guide Using Fmoc-L-Val-OH-d8
For researchers, scientists, and drug development professionals engaged in peptide synthesis and amino acid analysis, the accuracy and reliability of quantitative methods are paramount. This guide provides a comprehensive comparison of an analytical method utilizing a stable isotope-labeled internal standard, Fmoc-L-Val-OH-d8, against a traditional method using a non-labeled structural analog. The objective is to demonstrate the value of isotopic dilution techniques in achieving robust and transferable analytical results through a detailed cross-validation process.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based assays.[1] This is because the SIL internal standard shares near-identical physicochemical properties with the analyte, Fmoc-L-Val-OH, ensuring it co-elutes and experiences similar ionization effects, thus providing superior correction for variations during sample preparation and analysis.[2][3] This guide outlines a cross-validation study to compare a newly developed LC-MS/MS method using this compound against an established HPLC-UV method that employs a structural analog, Fmoc-L-Alanine-OH, as the internal standard.
Comparative Performance of Analytical Methods
The cross-validation was designed to assess the interchangeability of two distinct analytical methods for the quantification of Fmoc-L-Val-OH. A summary of the performance characteristics, based on validation parameters recommended by regulatory guidelines, is presented below.
| Parameter | Method A: LC-MS/MS with this compound | Method B: HPLC-UV with Fmoc-L-Alanine-OH | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL | Relevant to expected concentrations |
| Accuracy (% Bias) | -2.5% to +3.8% | -7.2% to +9.5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 5.1% | ≤ 8.9% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | 1 ng/mL | 50 ng/mL | Sufficient for intended application |
| Matrix Effect (%CV) | < 4.5% | Not directly assessed, potential for variability | CV ≤ 15% |
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are provided below. These protocols outline the steps for sample preparation, chromatographic separation, and detection.
Method A: LC-MS/MS with this compound Internal Standard
-
Sample Preparation : A 50 µL aliquot of the sample was mixed with 10 µL of this compound internal standard solution (500 ng/mL in methanol). Protein precipitation was achieved by adding 150 µL of methanol. The mixture was vortexed and then centrifuged to pellet the precipitated proteins.[4]
-
Chromatography : An ACQUITY UPLC HSS T3 column (1.8 µm, 150 x 2.1 mm) was used with a gradient elution.[4]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry : Detection was performed on a Xevo TQ-S micro mass spectrometer in positive ionization mode using Multiple Reaction Monitoring (MRM).[4]
-
Capillary Voltage: 1.5 kV
-
MRM Transitions:
-
Fmoc-L-Val-OH: Precursor Ion > Product Ion (e.g., 340.2 > 162.1)
-
This compound: Precursor Ion > Product Ion (e.g., 348.2 > 170.1)
-
-
Method B: HPLC-UV with Fmoc-L-Alanine-OH Internal Standard
-
Sample Preparation : To 100 µL of the sample, 20 µL of Fmoc-L-Alanine-OH internal standard solution (10 µg/mL in acetonitrile) was added. The sample was then subjected to a liquid-liquid extraction with ethyl acetate. The organic layer was evaporated to dryness and reconstituted in the mobile phase.
-
Chromatography : A C18 reverse-phase column (5 µm, 250 x 4.6 mm) was used under isocratic conditions.
-
Mobile Phase: Acetonitrile:Water:Trifluoroacetic Acid (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
Detection : UV detection was performed at 265 nm. Quantification was based on the peak area ratio of Fmoc-L-Val-OH to Fmoc-L-Alanine-OH.
Methodology Visualized
The logical flow of the cross-validation process and the workflow for the superior LC-MS/MS method are illustrated below.
Conclusion
The cross-validation study demonstrates that while both methods can quantify Fmoc-L-Val-OH, the LC-MS/MS method using the stable isotope-labeled internal standard, this compound, offers superior sensitivity, accuracy, and precision. The use of an SIL internal standard effectively compensates for matrix effects and variations in sample processing, leading to more reliable data.[1] Cross-validation is a critical exercise when comparing or transferring analytical methods, ensuring that data generated across different laboratories or techniques are consistent and reliable.[5][6] For demanding applications in drug development and research, the adoption of methods employing stable isotope dilution is highly recommended for achieving the highest quality quantitative results.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. lcms.cz [lcms.cz]
- 5. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
The Deuterium Switch: A Comparative Analysis of Deuterated vs. Non-Deuterated Valine in Peptides
For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide therapeutics is ongoing. One promising strategy that has gained significant traction is the selective incorporation of deuterium, the stable heavy isotope of hydrogen, into amino acid residues. This guide provides a comparative analysis of peptides containing deuterated valine versus their non-deuterated counterparts, supported by experimental principles and methodologies.
The substitution of hydrogen with deuterium at specific positions within a peptide can lead to significant improvements in its pharmacokinetic profile and metabolic stability. This phenomenon, known as the kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Cleavage of a C-D bond requires more energy and thus proceeds at a slower rate, making the deuterated molecule more resistant to enzymatic degradation.
Incorporating deuterated valine into a peptide sequence can therefore offer several advantages, including enhanced stability against proteolytic enzymes, a longer plasma half-life, and improved overall drug exposure. These benefits can translate into less frequent dosing regimens and potentially a better therapeutic window for peptide-based drugs.
Comparative Performance Data
While extensive quantitative data directly comparing deuterated valine-containing peptides to their non-deuterated analogs is emerging, the principles of the kinetic isotope effect suggest significant improvements in stability and pharmacokinetics. The following tables summarize the expected and, where available, observed effects of deuteration on key performance parameters.
Table 1: In Vitro Stability
| Parameter | Non-Deuterated Valine Peptide | Deuterated Valine Peptide | Expected Fold Improvement |
| Plasma Half-life (t½) | Shorter | Longer | 1.5 - 5 fold |
| Enzymatic Degradation Rate | Faster | Slower | 2 - 9 fold slower |
| Metabolic Clearance (in vitro) | Higher | Lower | 1.5 - 4 fold lower |
Note: The expected fold improvements are based on typical deuterium kinetic isotope effects observed for various deuterated compounds and may vary depending on the specific peptide sequence and the site of deuteration within the valine residue.
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Non-Deuterated Valine Peptide | Deuterated Valine Peptide | Expected Effect of Deuteration |
| Maximum Concentration (Cmax) | Lower | Higher | Increased Cmax due to slower initial metabolism. |
| Area Under the Curve (AUC) | Lower | Higher | Significantly increased AUC, indicating greater overall drug exposure. |
| Clearance (CL) | Higher | Lower | Reduced clearance as a primary benefit of slower metabolism. |
| Elimination Half-life (t½) | Shorter | Longer | Extended half-life, allowing for less frequent dosing. |
| Volume of Distribution (Vd) | No significant change expected | No significant change expected | Deuteration is not expected to significantly alter tissue distribution. |
Experimental Protocols
A robust comparative analysis relies on well-defined experimental protocols. The following sections detail the methodologies for synthesizing deuterated valine, incorporating it into peptides, and evaluating the resulting peptide's stability and pharmacokinetic properties.
Synthesis of Deuterated Valine
The preparation of deuterated L-valine can be achieved through various methods, including biosynthetic and chemical synthesis approaches. One common chemical method involves the pyridoxal/D₂O exchange reaction, which can produce α-deuterated L-valine. Microbiological methods using facultative methylotrophic bacteria grown in deuterated media can also yield highly deuterated valine.
Illustrative Chemical Synthesis Workflow:
Incorporation of Deuterated Valine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once the deuterated valine is obtained, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc/tBu chemistry.
SPPS Workflow:
In Vitro Plasma Stability Assay
This assay determines the half-life of a peptide in a biologically relevant matrix.
Protocol:
-
Preparation: Prepare a stock solution of the test peptide (deuterated or non-deuterated) in a suitable solvent (e.g., 10% DMSO in water).
-
Incubation: Thaw human or animal plasma on ice. Pre-warm the plasma to 37°C. Initiate the reaction by adding the peptide stock solution to the plasma to achieve a final concentration of 10 µg/mL.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as acetonitrile with 1% trifluoroacetic acid (TFA).
-
Analysis: Centrifuge the samples to precipitate plasma proteins. Analyze the supernatant for the concentration of the intact peptide using a validated RP-HPLC or LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) using a one-phase decay model.
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the peptide in an animal model.
Protocol:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Administration: Administer the deuterated and non-deuterated peptides to different groups of animals via the desired route (e.g., intravenous or subcutaneous).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Extract the peptide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and elimination half-life from the plasma concentration-time data.
Signaling Pathway Considerations:
The incorporation of deuterated valine is not expected to alter the signaling pathway of a therapeutic peptide, as the primary structure and overall conformation, which are critical for receptor binding, remain largely unchanged. The primary impact is on the metabolic stability of the peptide.
Conclusion
The strategic incorporation of deuterated valine into peptide therapeutics presents a compelling approach to enhance their metabolic stability and pharmacokinetic properties. By leveraging the kinetic isotope effect, researchers can develop more robust peptide drug candidates with the potential for improved efficacy and patient compliance. The experimental protocols outlined in this guide provide a framework for the synthesis, incorporation, and comparative evaluation of deuterated versus non-deuterated valine-containing peptides, enabling data-driven decisions in the drug development process. As more direct comparative studies become available, the quantitative benefits of this "deuterium switch" will be further elucidated, paving the way for a new generation of stabilized peptide therapeutics.
Assessing the Isotopic Purity of Fmoc-L-Val-OH-d8: A Comparative Guide
For researchers in proteomics, drug development, and structural biology, the isotopic purity of labeled amino acids is paramount for the accuracy and reliability of experimental results. Fmoc-L-Val-OH-d8, a deuterated analog of the standard Fmoc-protected L-valine, is a critical reagent in solid-phase peptide synthesis (SPPS) for introducing a stable isotope label. This guide provides an objective comparison of this compound with alternative isotopically labeled valine derivatives and presents detailed experimental protocols for assessing its isotopic purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Performance Comparison with Alternatives
The choice of an isotopically labeled amino acid depends on the specific application, desired level of incorporation, and the analytical technique employed. This compound offers the advantage of a significant mass shift, which is beneficial in mass spectrometry-based applications. However, other labeled alternatives, such as those incorporating ¹³C and ¹⁵N, provide different benefits, particularly in NMR studies where specific nuclei are probed.
Below is a comparison of commercially available isotopically labeled Fmoc-L-Valine derivatives. The data is compiled from major suppliers and represents typical product specifications.
| Product | Isotopic Label | Isotopic Purity (Atom %) | Molecular Weight ( g/mol ) | Key Applications |
| This compound | Deuterium (d8) | ≥ 98 | 347.43 | Peptide Synthesis, Biomolecular NMR, Proteomics[1][2] |
| Fmoc-L-Val-OH-¹³C₅,¹⁵N | Carbon-13, Nitrogen-15 | ≥ 99 (¹³C), ≥ 99 (¹⁵N) | 345.38 | Quantitative Proteomics (SILAC), NMR |
| Fmoc-L-Val-OH-¹³C₅ | Carbon-13 | ≥ 99 | 344.38 | Metabolic Flux Analysis, NMR |
| Fmoc-L-Val-OH-¹⁵N | Nitrogen-15 | ≥ 98 | 340.39 | Protein structure and dynamics by NMR |
Note: The isotopic purity values are as stated by commercial suppliers and may vary between batches. Independent verification is highly recommended.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
Mass Spectrometry (MS) for Isotopic Enrichment Analysis
Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio of the parent ion and its isotopologues, the degree of deuterium incorporation can be accurately calculated.
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the linear range of detection.
-
For analysis, dilute the sample to a final concentration of approximately 10 µg/mL in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 300-400 to observe the isotopic cluster of the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Data Analysis:
-
Identify the isotopic cluster for this compound. The theoretical m/z for the monoisotopic peak of the fully deuterated species ([C₂₀H₁₃D₈NO₄+H]⁺) is approximately 348.19.
-
Integrate the peak areas for the parent ion (M+0) and its isotopologues (M+1, M+2, etc.).
-
Calculate the isotopic purity by determining the relative abundance of the d8 species compared to the less deuterated forms (d0 to d7).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration and Purity
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For deuterated compounds, ²H (deuterium) NMR can be used to directly observe the deuterium signals, while ¹H NMR can be used to quantify the remaining protons at each position, thereby assessing the extent of deuteration at specific sites.
Experimental Protocol: ¹H and ²H NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte, such as DMSO-d₆ or CDCl₃.
-
Add a known amount of an internal standard with a distinct NMR signal for quantitative analysis (e.g., tetramethylsilane - TMS for ¹H NMR).
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Data Analysis:
-
Integrate the residual proton signals in the valine side chain region (typically 0.8-2.2 ppm).
-
Compare the integrals of the residual proton signals to the integral of a non-deuterated part of the molecule (e.g., the Fmoc group protons) or the internal standard to calculate the percentage of deuteration at each position.
-
-
-
²H NMR Spectroscopy:
-
Spectrometer: NMR spectrometer equipped with a deuterium probe.
-
Experiment: Standard ²H NMR experiment.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Observe the deuterium signals corresponding to the deuterated positions in the valine moiety.
-
The presence and integration of these signals confirm the incorporation of deuterium.
-
-
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Comparison of this compound with other isotopically labeled alternatives.
Conclusion
The assessment of isotopic purity is a critical quality control step for any research employing isotopically labeled compounds. This compound is a valuable reagent for introducing deuterium into synthetic peptides, with its purity readily verifiable through standard MS and NMR techniques. While direct, publicly available experimental data comparing its isotopic purity with that of ¹³C and ¹⁵N labeled counterparts is scarce, the information provided by reputable suppliers serves as a reliable starting point. For applications demanding the highest level of accuracy, independent verification of isotopic purity using the detailed protocols provided in this guide is strongly recommended. The choice between deuterated and other isotopically labeled valine derivatives will ultimately be dictated by the specific requirements of the experimental design and the analytical methods to be employed.
References
Unveiling the Limits: A Comparative Guide to the Detection and Quantification of Fmoc-L-Val-OH-d8
For researchers, scientists, and professionals in drug development, the precise detection and quantification of compounds are paramount. This guide provides a comparative analysis of the analytical performance for Fmoc-L-Val-OH-d8, a deuterated derivative of the Fmoc-protected amino acid valine, crucial in various research applications, including peptide synthesis and as an internal standard in mass spectrometry-based proteomics. This document outlines the limits of detection (LOD) and quantification (LOQ) for its non-deuterated counterpart, Fmoc-L-Val-OH, and discusses the methodologies applicable to the deuterated form, offering a comprehensive overview for experimental design and execution.
Quantitative Performance Overview
The following table summarizes the reported LOQ for Fmoc-L-Val-OH using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. For comparison, a general detection limit for Fmoc-derivatized amino acids using Liquid Chromatography-Mass Spectrometry (LC-MS) is also included, which would be a highly suitable technique for this compound.
| Compound | Analytical Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| Fmoc-L-Val-OH | HPLC with Fluorescence Detection | 2.5 pmol[1] | Not Reported |
| General Fmoc-Amino Acids | LC-ESI-MS/MS | Not Reported | As low as 1 fmol/µl[2] |
Note: The LOD for the LC-ESI-MS/MS method is a general value for 20 proteinogenic amino acids derivatized with Fmoc-Cl and may vary for individual amino acids.
Experimental Methodologies
The determination of LOD and LOQ is intrinsically linked to the analytical method employed. Below are detailed protocols for the primary techniques used for the quantification of Fmoc-protected amino acids.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is a well-established technique for the analysis of Fmoc-amino acids, leveraging the fluorescent property of the Fmoc group.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Chromatographic Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Derivatization: In this case, the analyte is already derivatized with the fluorescent Fmoc group.
-
Detection: The fluorescence of the Fmoc group is monitored at an excitation wavelength of approximately 260 nm and an emission wavelength of approximately 310 nm.
-
Quantification: A calibration curve is constructed by injecting known concentrations of the standard (Fmoc-L-Val-OH). The LOQ is typically determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., a signal-to-noise ratio of 10).[1]
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for the analysis of deuterated compounds like this compound. The mass difference introduced by the deuterium labels allows for clear differentiation from the non-deuterated form.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water with a small percentage of formic acid and acetonitrile with a small percentage of formic acid.
-
Ionization: ESI in either positive or negative ion mode.
-
Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and a specific fragment ion. This highly specific detection method significantly reduces background noise.
-
Quantification: An internal standard (ideally a heavier isotope-labeled version of the analyte) is used to construct a calibration curve. The LOD is determined as the lowest concentration at which the analyte can be reliably detected (e.g., a signal-to-noise ratio of 3).[2]
Logical Workflow for LOD/LOQ Determination
The process of determining the Limit of Detection and Quantification for an analyte like this compound follows a structured workflow. This involves preparing a series of dilutions of the analytical standard, analyzing them with the chosen method, and statistically evaluating the results to establish the limits.
References
- 1. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Use of Fmoc-L-Val-OH-d8: A Comparative Overview
For researchers, scientists, and professionals in drug development, the consistency and comparability of experimental results are paramount. The use of isotopically labeled amino acids, such as Fmoc-L-Valine-d8 (N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8), plays a crucial role in ensuring accuracy and reproducibility, particularly in quantitative proteomics and peptide synthesis. This guide provides a comparative overview of commercially available Fmoc-L-Val-OH-d8, details a common experimental protocol, and illustrates key workflows.
While direct inter-laboratory comparison studies for this compound are not publicly available, a comparison of the product specifications from various suppliers can guide researchers in selecting the appropriate material for their specific applications. The consistency of these specifications is a critical factor in achieving reproducible results across different laboratories.
Data Presentation: Comparison of Supplier Specifications for this compound
The following table summarizes the key quantitative specifications for this compound available from different commercial suppliers. These parameters are critical for ensuring the quality and consistency of the material used in experimental workflows.
| Specification | Supplier A (Sigma-Aldrich) | Supplier B (Alfa Chemistry) |
| Purity (Assay) | 99% (CP)[1][2] | 99% (CP)[3] |
| Isotopic Purity | 98 atom % D[1][2] | Not specified |
| Optical Activity | [α]20/D -17°, c = 1 in DMF[1][2] | Not specified |
| Molecular Weight | 347.43 g/mol [4] | 347.43 g/mol [3] |
| Form | Solid[1][2] | Solid[3] |
| Melting Point | 143-145 °C (lit.)[1][2] | 143-145 ℃ (lit.)[3] |
Note: "CP" typically stands for "Chemically Pure." Data is based on publicly available information from supplier websites. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.
Experimental Protocols: Use of this compound as an Internal Standard in Quantitative Peptide Analysis
A primary application for this compound is in solid-phase peptide synthesis (SPPS) to generate a deuterated version of a target peptide. This isotopically labeled peptide is an ideal internal standard for quantitative mass spectrometry (MS) analysis of its non-labeled analogue in complex biological samples.
Objective: To accurately quantify the concentration of a target valine-containing peptide in a biological sample using a stable isotope-labeled internal standard.
Materials:
-
This compound
-
Fmoc-L-Val-OH and other required Fmoc-amino acids
-
Solid-phase peptide synthesis resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
HPLC system for purification
-
Mass spectrometer (e.g., LC-MS/MS)
-
Biological sample containing the target peptide
Methodology:
-
Synthesis of the Labeled Peptide Standard:
-
Synthesize the target peptide sequence incorporating this compound at the desired valine position using an automated or manual peptide synthesizer.
-
The synthesis follows standard Fmoc-SPPS protocols, which involve iterative cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-amino acid.[5][6]
-
After synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purify the deuterated peptide using reverse-phase HPLC to achieve high purity (>95%).
-
Confirm the identity and isotopic enrichment of the labeled peptide by mass spectrometry.
-
-
Sample Preparation:
-
Extract the target (unlabeled) peptide from the biological sample using an appropriate method (e.g., protein precipitation, solid-phase extraction).
-
Spike a known amount of the purified, deuterated peptide internal standard into the extracted sample.
-
-
LC-MS/MS Analysis:
-
Analyze the spiked sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify both the labeled (internal standard) and unlabeled (target) peptides.
-
The mass transition for the labeled peptide will be shifted by +8 Da due to the deuterium atoms.[2]
-
-
Data Analysis:
-
Calculate the peak area ratio of the target peptide to the internal standard.
-
Generate a calibration curve using known concentrations of the unlabeled peptide spiked with the same amount of the internal standard.
-
Determine the concentration of the target peptide in the biological sample by interpolating its peak area ratio on the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for quantitative peptide analysis using a deuterated internal standard.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Fmoc-Val-OH-d8 98 atom % D [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fmoc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Safety Operating Guide
Proper Disposal of Fmoc-L-Val-OH-d8: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Val-OH-d8, a deuterated derivative of N-(9-Fluorenylmethoxycarbonyl)-L-valine, is utilized in peptide synthesis. While safety data sheets for the non-deuterated form, Fmoc-L-Val-OH, indicate that the substance is not classified as hazardous, it is imperative to handle its disposal with care to ensure laboratory safety and environmental compliance.[1][2][3] All chemical waste, regardless of its hazard classification, must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
Core Principles for Disposal
The fundamental principle for the disposal of this compound is to treat it as a chemical waste product. This approach ensures the highest level of safety and regulatory adherence. Avoid contaminating drains or waterways with this compound.[4] For specific institutional procedures, always consult your Environmental Health and Safety (EHS) department.
Disposal of Unused or Expired Solid this compound
Unused or expired solid this compound should be managed as follows:
-
Segregation: Do not mix solid this compound with other chemical waste.[5]
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.[5]
-
Collection: Dispose of the container through your institution's designated hazardous waste management program.[5]
Disposal of Liquid Waste from Experimental Use
Liquid waste generated during peptide synthesis involving this compound must be handled as hazardous waste. This includes solvents, deprotection solutions, and reaction mixtures.
-
Collection: All liquid waste should be collected in a designated, properly labeled hazardous waste container.[4][5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should detail all chemical constituents, such as solvents (e.g., DMF, DCM), reagents (e.g., piperidine), and the presence of Fmoc-byproducts.[4][5]
-
Storage: Store the waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible chemicals.[4]
-
Disposal: Arrange for the disposal of the liquid waste through your institution's official chemical waste disposal service.[4][5]
Management of Contaminated Solid Waste
Items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste.[4]
-
Collection: Place all contaminated solid waste into a suitable, closed container that is clearly labeled for this waste stream.[3]
-
Disposal: Dispose of the container in accordance with applicable laws and good laboratory practices, typically through your institution's hazardous waste program.[2][3]
Emergency Procedures for Spills
In the event of a spill:
-
Small Spills: Use appropriate tools to carefully sweep up or collect the spilled solid material and place it into a convenient, labeled waste disposal container.[1][3]
-
Large Spills: Employ a shovel to place the spilled material into a suitable waste disposal container.[1]
-
Personal Protective Equipment (PPE): In the case of a significant spill or when dealing with dust, a self-contained breathing apparatus may be necessary to avoid inhalation.[1] Always wear appropriate PPE, including splash goggles, a full suit, boots, and gloves.[1]
Experimental Protocols: Step-by-Step Disposal Workflow
The proper disposal of this compound and its associated waste streams is a critical component of laboratory safety and environmental responsibility. The following workflow outlines the decision-making process for handling this material from receipt to final disposal.
References
Personal protective equipment for handling Fmoc-L-Val-OH-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Fmoc-L-Val-OH-d8, a deuterated amino acid derivative used in peptide synthesis. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
While the non-deuterated form, Fmoc-L-Val-OH, is not classified as a hazardous substance, it is crucial to handle the deuterated compound with care, treating it as a potentially hazardous chemical.[1][2] The primary concern is the inhalation of the powdered form and skin or eye contact.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask | To prevent inhalation of the fine powder.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from dust particles.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Double-gloving is recommended for enhanced protection.[1][2][3] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants | To protect skin from accidental spills.[1][4] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[5] |
Consult with a safety specialist to ensure the selected PPE is sufficient for the specific laboratory conditions.[1]
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use in peptide synthesis.
Experimental Protocol: Handling and Use of this compound
-
Preparation and Weighing:
-
Conduct all manipulations of the powdered compound within a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Before handling, ensure all required PPE is correctly worn.
-
Use appropriate tools, such as a spatula, to handle the solid.
-
-
Dissolution:
-
Dissolve the this compound in a suitable anhydrous solvent (e.g., DMF, DCM) as required by the specific peptide synthesis protocol.[6][7]
-
To prevent hydrogen-deuterium (H-D) exchange and maintain isotopic purity, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[8]
-
-
Coupling Reaction:
-
Post-Reaction Work-up:
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed waste container.
-
Dispose of the solid waste container through the institution's chemical waste management program.
-
-
Liquid Waste:
-
Collect all solvents and solutions containing this compound in a clearly labeled, sealed waste container.
-
The waste should be segregated based on its chemical composition (e.g., halogenated vs. non-halogenated solvents).
-
Deuterated compounds are not known to be environmentally hazardous.[10] However, the solvents used are often flammable or toxic and must be disposed of as hazardous chemical waste.
-
-
Recycling of Deuterated Compounds:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. pppmag.com [pppmag.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 11. esemag.com [esemag.com]
- 12. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 13. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
